Product packaging for 3H-Imidazo[4,5-B]pyridin-7-amine(Cat. No.:CAS No. 6703-44-2)

3H-Imidazo[4,5-B]pyridin-7-amine

Cat. No.: B1308213
CAS No.: 6703-44-2
M. Wt: 134.14 g/mol
InChI Key: WVUMWAQTSDFVGS-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-7-amine (CAS 6703-44-2) is a nitrogen-rich heterocyclic scaffold recognized as a promising purine bioisostere, making it a high-value building block in synthetic and medicinal chemistry research . This versatile core structure serves as a key precursor for the development of novel kinase inhibitors. Specifically, 7-substituted imidazo[4,5-b]pyridine derivatives have been extensively explored as potent scaffolds for inhibiting Aurora kinases, a family of targets for anticancer drug discovery . The compound's utility extends to other research areas, including the development of mixed lineage kinase 3 (MLK3) inhibitors and anti-inflammatory agents, where related diaryl-substituted imidazo[4,5-b]pyridine analogues have demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity . The synthetic flexibility of the imidazo[4,5-b]pyridine ring system allows for further functionalization through cross-coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, providing researchers with a versatile route to an expanded library of compounds for structure-activity relationship (SAR) studies . With a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol , this amine-functionalized heterocycle is a fundamental intermediate for constructing complex molecules aimed at various biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1308213 3H-Imidazo[4,5-B]pyridin-7-amine CAS No. 6703-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUMWAQTSDFVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397713
Record name 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-44-2
Record name 3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridin-7-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3H-Imidazo[4,5-B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 3H-Imidazo[4,5-B]pyridin-7-amine, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for synthesis and analysis, and the biological context of this important heterocyclic compound.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This structural motif is analogous to purines, which contributes to its significance in medicinal chemistry. The basicity of the molecule is a key determinant of its behavior in biological systems, influencing properties such as solubility, membrane permeability, and target binding.

Quantitative Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)Comments
This compound C₆H₆N₄134.14Predicted: ~4-5 (pyridine N), ~6-7 (imidazole N), ~3-4 (amino group)The presence of multiple basic centers leads to complex protonation equilibria. The exact pKa values are influenced by the electronic interplay between the fused rings and the amino substituent.
3H-Imidazo[4,5-b]pyridin-2-amineC₆H₆N₄134.14-A structural isomer, likely exhibiting similar basicity trends.[1]
3H-Imidazo[4,5-c]pyridin-7-amineC₆H₆N₄134.14-A regioisomer with potentially different electronic distribution and basicity.[2]
Imidazo[4,5-b]pyridineC₆H₅N₃119.12-The parent heterocyclic system without the amino group.
3H-Imidazo[4,5-b]pyridine-7-carboxylic acidC₇H₅N₃O₂163.13-The carboxylic acid group will significantly alter the electronic properties and basicity of the ring system.[3]

Note: Predicted pKa values are based on general principles of heterocyclic chemistry and the influence of substituents. Experimental determination is crucial for precise values.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the dissociation constants (pKa) of ionizable compounds.[4]

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (deionized and degassed)

  • pH meter with a suitable electrode, calibrated with standard buffers

  • Automatic titrator or manual titration setup

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to achieve a final concentration in the range of 1-10 mM.

  • Initial pH Measurement: Place the sample solution in a thermostatted vessel, introduce the calibrated pH electrode and a stir bar, and record the initial pH.

  • Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise volumes of the titrant. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.

  • Titration with Base (optional but recommended): In a separate experiment, or by back-titration, titrate the sample solution with the standardized NaOH solution to observe the deprotonation events.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points.

    • Alternatively, calculate the first and second derivatives of the titration curve. The equivalence points are indicated by the peaks in the first derivative plot, and the pKa values can be determined from the pH at these points in the second derivative plot.[4]

Synthesis of 3H-Imidazo[4,5-b]pyridine Core Structure

Several synthetic routes to the imidazo[4,5-b]pyridine scaffold have been reported. A common and effective method involves the condensation of a diaminopyridine with an aldehyde followed by oxidation.[5]

Objective: To synthesize a 2-substituted-3H-imidazo[4,5-b]pyridine.

Materials:

  • Pyridine-2,3-diamine

  • A suitable aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Oxidizing agent (e.g., air, sodium dithionite)[5]

  • Catalyst (optional, e.g., chlorotrimethylsilane)[5]

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyridine-2,3-diamine in the chosen solvent.

  • Aldehyde Addition: Add the aldehyde (1 equivalent) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Oxidation: After the initial condensation to form an imidazoline intermediate, oxidation is required to form the aromatic imidazole ring. This can often be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidizing agent.[5]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure 2-substituted-3H-imidazo[4,5-b]pyridine.[6]

Signaling Pathways and Biological Activity

Derivatives of imidazo[4,5-b]pyridine are known to interact with a variety of biological targets, demonstrating their potential in drug discovery. Their structural similarity to purines allows them to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based ligands.

dot

Signaling_Pathways Compound This compound and Derivatives Kinases Kinase Inhibition (e.g., FLT3, Aurora) Compound->Kinases GPCRs GPCR Modulation (e.g., Angiotensin II Receptor) Compound->GPCRs Enzymes Enzyme Inhibition (e.g., Methionyl-tRNA synthetase) Compound->Enzymes IonChannels Ion Channel Modulation (e.g., GABAA Receptor) Compound->IonChannels CellularEffects Cellular Effects Kinases->CellularEffects GPCRs->CellularEffects Enzymes->CellularEffects IonChannels->CellularEffects Anticancer Anticancer Activity CellularEffects->Anticancer AntiInflammatory Anti-inflammatory Activity CellularEffects->AntiInflammatory Antiviral Antiviral Activity CellularEffects->Antiviral Antiparasitic Antiparasitic Activity CellularEffects->Antiparasitic Experimental_Workflow Synthesis Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Physicochemical Physicochemical Profiling (pKa, Solubility) Characterization->Physicochemical Biological Biological Evaluation (In vitro/In vivo assays) Physicochemical->Biological SAR Structure-Activity Relationship (SAR) Analysis Biological->SAR SAR->Synthesis Iterative Optimization

References

An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3H-Imidazo[4,5-b]pyridin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a scaffold for kinase inhibitors.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1H-Imidazo[4,5-b]pyridin-7-amine . It is important to note that this compound exists in tautomeric forms, with the proton on the imidazole ring being able to reside on different nitrogen atoms. The "3H-" nomenclature in the topic refers to one of these tautomers. For consistency and in line with common database entries, "1H-Imidazo[4,5-b]pyridin-7-amine" will be used throughout this guide.

Structure:

The chemical structure consists of a pyridine ring fused to an imidazole ring, with an amine group substituted at the 7-position.

Chemical Identifiers:

  • CAS Number: 6703-44-2

  • Molecular Formula: C₆H₆N₄

Physicochemical and Quantitative Data

A summary of the key quantitative data for 1H-Imidazo[4,5-b]pyridin-7-amine is presented in the table below. This information is crucial for its application in experimental settings and for computational modeling.

PropertyValueSource
Molecular Weight 134.14 g/mol ChemScene[1]
Molecular Formula C₆H₆N₄ChemScene[1]
CAS Number 6703-44-2ChemScene[1]
Predicted pKa 7.48 ± 0.20ChemicalBook[2]
Predicted Boiling Point 356.6 ± 25.0 °CChemicalBook[2]
Predicted Density 1.26 g/cm³ChemicalBook[2]

Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives

General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines:

This method involves the reaction of 2,3-diaminopyridine with a substituted aryl aldehyde in water under thermal conditions, proceeding via an air-oxidative cyclocondensation.[3]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehyde (e.g., benzaldehyde)

  • Water

Procedure:

  • A mixture of 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) is prepared in water.

  • The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, while open to the atmosphere to allow for air oxidation.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

To synthesize the target molecule, 1H-Imidazo[4,5-b]pyridin-7-amine, a suitable starting material would be 2,3,4-triaminopyridine, which upon reaction with a formic acid equivalent, would cyclize to form the desired product.

Biological Activity and Signaling Pathways

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] A predominant mechanism of action for many bioactive imidazopyridine derivatives is the inhibition of protein kinases.[5]

Kinase Inhibition

Imidazopyridine-based compounds have been identified as potent inhibitors of various serine/threonine and tyrosine kinases.[5] These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer therapeutics.

Specific kinase families and pathways reported to be targeted by imidazopyridine derivatives include:

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation. Inhibition of PI3Kα is a promising strategy for cancer therapy, and imidazopyridine-based inhibitors have been developed for this purpose.[6]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another key signaling route involved in cell proliferation and differentiation. Imidazopyridine compounds have been investigated as inhibitors of ERK5, a component of this pathway implicated in cancer progression.[7]

  • p21-Activated Kinase (PAK): PAKs are involved in cytoskeletal dynamics, cell motility, and proliferation. An imidazo[4,5-b]pyridine-based compound has been identified as a PAK4 inhibitor.[8]

Given the prevalence of kinase inhibition among imidazopyridine derivatives, it is highly probable that 1H-Imidazo[4,5-b]pyridin-7-amine and its analogues also exert their biological effects through modulation of one or more kinase-mediated signaling pathways.

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening compounds like 1H-Imidazo[4,5-b]pyridin-7-amine for kinase inhibitory activity.

G cluster_0 Screening Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Kinase Panel Kinase Panel Kinase Panel->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Lead Optimization Lead Optimization Dose-Response & IC50->Lead Optimization

Caption: A generalized workflow for identifying and optimizing kinase inhibitors.

PI3K/Akt Signaling Pathway

The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, a common target for imidazopyridine-based inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Imidazopyridine Inhibitor Imidazopyridine Inhibitor Imidazopyridine Inhibitor->PI3K

Caption: The PI3K/Akt pathway and a potential point of inhibition.

References

Technical Guide: Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Spectroscopic Data for Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for various substituted 3H-Imidazo[4,5-b]pyridine derivatives as reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-d613.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, Ar-H)[1]
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileDMSO-d68.45 (dd, 1H, J = 4.71, 1.41), 8.16–8.14 (m, 3H), 8.08 (d, 2H, J = 1.80), 7.37 (dd, 1H, J = 7.98, 4.74), 3.97 (s, 3H, CH3)[2]
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d68.18 (s, 1H), 7.81 (dd, J = 9.0, 4.8, 2H), 7.38 (t, J = 9.0, 2H), 7.07 (s, 2H), 6.23 (s, 2H)[3]
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d68.34 (dd, 1H, J = 4.71, 1.11), 8.05 (dd, 1H, J = 7.92, 1.20), 7.28 (dd, 1H, J = 7.95, 4.74), 4.58 (s, 2H, CH2), 3.75 (s, 3H, CH3)[4]

Table 2: 13C NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO154.78, 154.13, 146.77, 139.42, 133.97 (Cq), 130.82, 130.41, 128.43 (CHAr), 106.09 (Cq)[1]
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileDMSO-d6152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82[2]
5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridineDMSO-d6160.8 (d, J = 245), 159.1, 150.7, 147.5, 137.7, 131.8 (d, J = 3), 125.6 (d, J = 9), 117.0, 116.1 (d, J = 23), 115.9, 69.8[3]
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrileDMSO-d6148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95[4]

Table 3: Mass Spectrometry (MS) Data for Selected Imidazo[4,5-b]pyridine Derivatives

CompoundIonization Methodm/z (Observed)AssignmentReference
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileESI235.16[M+H]+[2]
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineESI287.98 / 289.98[M+H]+[2]
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imineESI294.02[M+1]+[4]
6-bromo-3-(3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-2-imineESI343.92[M+1]+[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR and MS data, based on protocols described in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR spectra of imidazo[4,5-b]pyridine derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d6 or CDCl3.

  • Instrumentation: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[1][2][3][4][5][6]

  • Data Acquisition:

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[7]

    • 1H NMR data is often reported with the following parameters: multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

    • 13C NMR spectra are typically proton-decoupled to simplify the spectrum to a series of singlets.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum, which is then phased and baseline corrected.

Mass Spectrometry (MS)

A general protocol for obtaining mass spectra of these compounds, particularly using Electrospray Ionization (ESI), is outlined below:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used for analysis.

  • Data Acquisition: The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). Spectra are typically acquired in positive ion mode to observe protonated molecules ([M+H]+).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the most abundant ions, which are then used to confirm the molecular weight of the compound. The isotopic pattern, especially for bromo-substituted compounds, is a key diagnostic feature.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel imidazo[4,5-b]pyridine derivative.

G A Synthesis of Imidazo[4,5-b]pyridine Derivative B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Characterization B->C D NMR Spectroscopy (1H, 13C) C->D E Mass Spectrometry (e.g., ESI-MS) C->E F Elemental Analysis C->F G Data Analysis and Structure Confirmation D->G E->G F->G H Further Biological Evaluation G->H

Experimental workflow for spectroscopic analysis.

Signaling Pathways

A review of the provided search results did not yield specific information regarding the signaling pathways associated with 3H-Imidazo[4,5-b]pyridin-7-amine. The biological activity of imidazo[4,5-b]pyridine derivatives is diverse, with some compounds showing potential as kinase inhibitors or antiproliferative agents, suggesting interaction with various cellular signaling cascades.[8] However, detailed pathway analysis for the specific, unsubstituted amine is not available in the cited literature. Further research would be required to elucidate its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3H-Imidazo[4,5-b]pyridin-7-amine is limited in publicly available literature. This guide provides a comprehensive overview of the 3H-Imidazo[4,5-b]pyridine scaffold, including established synthetic methodologies, and extrapolates the probable physical, chemical, and biological properties of the 7-amino derivative based on closely related analogues.

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry due to its structural analogy to purines. This core structure is present in a variety of biologically active molecules with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This technical guide focuses on the 7-amino derivative of the 3H-imidazo[4,5-b]pyridine core, providing a detailed exploration of its potential synthesis, physicochemical properties, and expected biological relevance.

Physicochemical Properties

Table 1: Calculated and Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₆N₄-
Molecular Weight 134.14 g/mol -
Predicted pKa ~5-7General knowledge of similar heterocycles
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.General knowledge of similar heterocycles
Predicted LogP ~1-2General knowledge of similar heterocycles
Table 2: Experimental Data of Related Imidazo[4,5-b]pyridine Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-Imidazo[4,5-b]pyridineC₆H₅N₃119.12-
2-Phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₉N₃195.22291-293
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineC₁₂H₈BrN₃274.12>300
3-Methyl-3H-imidazo[4,5-b]pyridineC₇H₇N₃133.15-

Synthesis of the 3H-Imidazo[4,5-b]pyridine Core

The synthesis of the imidazo[4,5-b]pyridine scaffold typically involves the cyclization of a substituted 2,3-diaminopyridine precursor. Several methods have been reported, often varying in the choice of cyclizing agent and reaction conditions.

General Synthetic Strategies

Two primary retrosynthetic approaches for the construction of the imidazo[4,5-b]pyridine ring system are illustrated below.

G cluster_0 Retrosynthetic Approach A cluster_1 Retrosynthetic Approach B imidazo_pyridine Imidazo[4,5-b]pyridine diaminopyridine_A 2,3-Diaminopyridine imidazo_pyridine->diaminopyridine_A C2-N3 bond cleavage carbonyl_source Carboxylic Acid / Aldehyde imidazo_pyridine->carbonyl_source C2 disconnection imidazo_pyridine_B Imidazo[4,5-b]pyridine amino_nitropyridine 2-Amino-3-nitropyridine imidazo_pyridine_B->amino_nitropyridine Imidazole ring formation

Caption: General retrosynthetic pathways for the imidazo[4,5-b]pyridine core.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would start from a readily available diaminopyridine derivative. A key starting material would be 2,3,6-triaminopyridine.

G start 2,3,6-Triaminopyridine intermediate Formamide Intermediate start->intermediate Formic Acid product This compound intermediate->product Cyclization (Heat)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Formylation: To a solution of 2,3,6-triaminopyridine in an appropriate solvent (e.g., formic acid or a high-boiling point ether), an excess of formic acid is added. The mixture is heated to reflux for several hours to facilitate the formation of the formamide intermediate at the 2- and 3-amino positions.

  • Cyclization: The reaction mixture is then heated to a higher temperature (typically >150 °C) to induce cyclization and dehydration, leading to the formation of the imidazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent. Purification is achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.

Spectral Data of Related Compounds

The characterization of imidazo[4,5-b]pyridine derivatives relies on standard spectroscopic techniques. The following table summarizes typical spectral data for related compounds, which can be used as a reference for the characterization of the 7-amino derivative.[1]

Table 3: Spectroscopic Data of Representative Imidazo[4,5-b]pyridines
Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)IR (cm-1)
2-Phenyl-1H-imidazo[4,5-b]pyridine13.47 (s, 1H, NH), 8.36 (dd, 1H), 8.25 (d, 2H), 8.03 (d, 1H), 7.60-7.55 (m, 3H), 7.26 (dd, 1H)153.21, 144.23, 131.03, 130.08, 129.50, 127.21, 118.57--
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine8.43 (d, 1H), 8.28 (d, 1H), 8.26-8.22 (m, 2H), 7.59-7.57 (m, 3H)154.67, 144.57, 131.43, 129.62, 129.56, 127.40, 113.46275.99/277.13 [M+H]⁺-
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H)152.64, 149.15, 144.77, 135.05, 134.67, 133.16, 130.43, 127.71, 119.27, 118.92, 113.05, 30.82235.16 [M+H]⁺-

For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a signal for the amino group protons in the 1H NMR spectrum. The 13C NMR would show signals for the carbon atoms of the fused ring system. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight. The IR spectrum would likely exhibit N-H stretching vibrations for the amine and imidazole groups.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not available, the imidazo[4,5-b]pyridine scaffold is known to exhibit a broad range of pharmacological activities.[2][3][4]

Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as:

  • Anticancer agents: Many imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][4]

  • Antiviral agents: Some compounds have demonstrated activity against viruses such as the respiratory syncytial virus (RSV).[1]

  • Antibacterial agents: Certain derivatives have shown modest antibacterial activity.[5]

  • Kinase inhibitors: The structural similarity to purines makes them candidates for kinase inhibition.

The biological activity is highly dependent on the nature and position of the substituents on the imidazo[4,5-b]pyridine core. The introduction of a 7-amino group could modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially influencing its interaction with biological targets.

imidazo_pyridine Imidazo[4,5-b]pyridine Scaffold anticancer Anticancer imidazo_pyridine->anticancer antiviral Antiviral imidazo_pyridine->antiviral antibacterial Antibacterial imidazo_pyridine->antibacterial kinase_inhibition Kinase Inhibition imidazo_pyridine->kinase_inhibition

Caption: Biological activities associated with the imidazo[4,5-b]pyridine scaffold.

Conclusion

This compound represents an interesting, yet underexplored, derivative of the medicinally important imidazo[4,5-b]pyridine scaffold. This guide has outlined plausible synthetic routes and predicted physicochemical properties based on the extensive literature on related compounds. The diverse biological activities associated with this heterocyclic system suggest that the 7-amino derivative is a promising candidate for further investigation in drug discovery programs. Future experimental work is necessary to fully elucidate its properties and therapeutic potential.

References

The Purine Mimic: A Technical Guide to 3H-Imidazo[4,5-B]pyridin-7-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-imidazo[4,5-b]pyridine scaffold, a heterocyclic ring system structurally analogous to natural purines, has emerged as a "privileged scaffold" in medicinal chemistry. This structural mimicry allows its derivatives to interact with a wide array of biological targets, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of 3H-Imidazo[4,5-B]pyridin-7-amine and its related analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors in cancer therapy. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Purine Analog Concept

The structural resemblance of the imidazo[4,5-b]pyridine core to endogenous purines is a cornerstone of its therapeutic potential.[1] This similarity allows these compounds to act as bioisosteres of adenine and guanine, enabling them to compete for binding sites on enzymes and receptors that normally interact with purine-based ligands. This has led to the development of a diverse range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The versatility of the imidazo[4,5-b]pyridine scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Synthesis of the 3H-Imidazo[4,5-b]pyridine Core

A common and effective method involves the reaction of a diaminopyridine with an aldehyde, followed by an oxidative cyclization.[1] Alternative approaches include the condensation with carboxylic acids or their derivatives, often under harsh dehydrating conditions or with microwave assistance to improve yields and reduce reaction times.[1]

Experimental Protocol: General Synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on common synthetic methods for imidazo[4,5-b]pyridine derivatives.[1]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Ethyl acetate

  • n-hexane

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and a substituted aldehyde (1 mmol) is prepared.

  • Sodium metabisulfite (1.1 mmol) is added to the mixture.

  • The reaction mixture is heated in DMSO.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (e.g., using a gradient of ethyl acetate in n-hexane).

Biological Activity and Therapeutic Potential

Derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, with a significant focus on their application as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity

The purine-like structure of these compounds makes them ideal candidates for targeting ATP-binding sites of kinases, which play crucial roles in cancer cell proliferation, survival, and metastasis.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. For instance, compound 51 (CCT137690) is a potent inhibitor of Aurora A, B, and C with IC50 values in the nanomolar range.[2]

Aurora_Kinase_Pathway Imidazo[4,5-b]pyridine_derivative Imidazo[4,5-b]pyridine Derivative Aurora_Kinase_A Aurora Kinase A Imidazo[4,5-b]pyridine_derivative->Aurora_Kinase_A Inhibits Centrosome_Maturation Centrosome Maturation Aurora_Kinase_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinase_A->Spindle_Assembly Mitotic_Entry Mitotic Entry Aurora_Kinase_A->Mitotic_Entry Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Aurora_Kinase_A->Cell_Cycle_Arrest Leads to TPX2 TPX2 TPX2->Aurora_Kinase_A Activates

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Imidazo[4,5-b]pyridine analogs have been developed as inhibitors of key kinases in this pathway, such as Akt and mTOR. For example, certain derivatives have been shown to reduce the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Imidazo[4,5-b]pyridine_derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine_derivative->Akt Inhibits Imidazo[4,5-b]pyridine_derivative->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Antimicrobial Activity

Several 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. While many derivatives show limited activity, some have demonstrated promising results against certain bacterial and fungal strains. For example, compounds with specific substitutions have shown activity against E. coli and prominent antibacterial effects against both Gram-positive and Gram-negative bacteria.[3][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (bacteria in broth) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The biological activities of various 3H-imidazo[4,5-b]pyridine derivatives are summarized in the tables below.

Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundTarget/Cell LineActivityReference
Compound 8 MCF-7 (human breast adenocarcinoma)IC50 = 0.082 µM[1]
Compound 9 PARPIC50 = 8.6 nM[1]
Compound 10 SW620 (colon carcinoma)IC50 = 0.4 µM[3]
Compound 14 SW620 (colon carcinoma)IC50 = 0.7 µM[3]
Compound 8 (bromo-substituted) HeLa, SW620, PC3IC50 = 1.8–3.2 μM[3]
Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX MCF-7 (breast cancer)Significant activity[5]
Compounds I, VIIc, VIIe, VIIf, VIII, IX HCT116 (colon cancer)Remarkable activity[5]
Active Compounds CDK9IC50 = 0.63-1.32 μM[5]

Table 2: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundTarget KinaseIC50Reference
Compound 51 (CCT137690) Aurora-A0.015 ± 0.003 µM[2]
Compound 51 (CCT137690) Aurora-B0.025 µM[2]
Compound 51 (CCT137690) Aurora-C0.019 µM[2]
Compound 23 iNOSpIC50 = 7.09[1]

Table 3: Antimicrobial and Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundOrganism/VirusActivityReference
Compound 14 E. coliMIC = 32 μM[3]
Compound 7 (bromo-substituted) Respiratory Syncytial Virus (RSV)EC50 = 21 μM[3]
Compound 17 (para-cyano-substituted) Respiratory Syncytial Virus (RSV)EC50 = 58 μM[3]

Structure-Activity Relationships (SAR)

The extensive research on imidazo[4,5-b]pyridine derivatives has led to the elucidation of key structure-activity relationships. For instance, in the context of Aurora kinase inhibition, derivatization at the C7 position of the imidazo[4,5-b]pyridine scaffold has been shown to be crucial for achieving high potency and selectivity.[6] Similarly, for anticancer activity, the introduction of an N-hydroxycarboximidamide group at the phenyl ring has demonstrated high cytotoxic activity.[1]

SAR_Logic Imidazo_Pyridine_Core 3H-Imidazo[4,5-b]pyridine Core C7_Substitution Substitution at C7 Imidazo_Pyridine_Core->C7_Substitution N_Hydroxycarboximidamide N-Hydroxycarboximidamide Group on Phenyl Ring Imidazo_Pyridine_Core->N_Hydroxycarboximidamide Potency_Selectivity Increased Potency and Selectivity for Aurora Kinases C7_Substitution->Potency_Selectivity Cytotoxicity High Cytotoxic Activity N_Hydroxycarboximidamide->Cytotoxicity

Conclusion and Future Directions

The 3H-imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural analogy to purines provides a rational basis for its interaction with a multitude of biological targets. The extensive research into its synthesis and biological evaluation has yielded potent and selective inhibitors of key cellular pathways, particularly in the realm of oncology. Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as on exploring the full therapeutic potential of this versatile scaffold against a wider range of diseases. The detailed methodologies and data presented in this guide aim to facilitate these future endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the prominent biological activities of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental protocols, and the underlying signaling pathways.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, most notably cyclin-dependent kinases (CDKs) and Aurora kinases.[4][5][6][7][8][9][10]

Quantitative Data: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
Compound ClassCancer Cell LineActivity (IC50)TargetReference
Amidino-substituted imidazo[4,5-b]pyridinesSW620 (Colon Carcinoma)0.4 µM - 0.7 µMNot specified[1]
Imidazo[4,5-b]pyridine derivativesMCF-7 (Breast Cancer), HCT116 (Colon Cancer)0.63 µM - 1.32 µMCDK9[4]
Imidazo[4,5-b]pyridine-derived acrylonitrilesVarious human cancer cell lines0.2 µM - 0.6 µMTubulin[1]
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesK562 (Leukemia)ModerateNot specified[11]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesHCT-116 (Colon Carcinoma), MCF-7 (Breast Cancer)PotentCDK9[7]
Imidazo[4,5-b]pyridine derivativesSW620 (Colon Carcinoma)PotentAurora Kinases[8]
2,6-disubstituted imidazo[4,5-b]pyridinesVarious cancer cell lines1.45–4.25 μMNot specified[12]
Signaling Pathways

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

CDK9 is a key transcriptional regulator that, when inhibited, leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[6][7] Imidazo[4,5-b]pyridine derivatives have been shown to inhibit the CDK9/Cyclin T complex, preventing the phosphorylation of RNA Polymerase II and halting transcription of crucial survival genes for cancer cells.[9]

CDK9_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T CDK9/Cyclin T Imidazo[4,5-b]pyridine->CDK9/Cyclin T Inhibition RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9/Cyclin T->RNA Pol II Phosphorylation Promotes Gene Transcription Gene Transcription RNA Pol II Phosphorylation->Gene Transcription Mcl-1, other anti-apoptotic proteins Mcl-1, other anti-apoptotic proteins Gene Transcription->Mcl-1, other anti-apoptotic proteins Apoptosis Apoptosis Mcl-1, other anti-apoptotic proteins->Apoptosis Inhibits

CDK9 Inhibition Pathway

Aurora Kinase Inhibition:

Aurora kinases are essential for proper mitosis, and their overexpression is common in many cancers.[5][10][13] Imidazo[4,5-b]pyridine derivatives can inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[8][9] The inhibition of Aurora kinases disrupts the formation of the mitotic spindle and chromosome segregation, ultimately leading to cell death.[5]

Aurora_Kinase_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Imidazo[4,5-b]pyridine->Aurora Kinases (A, B, C) Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases (A, B, C)->Mitotic Spindle Formation Regulates Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Regulates Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with Imidazo[4,5-b]pyridine derivatives Treat with Imidazo[4,5-b]pyridine derivatives Incubate (24h)->Treat with Imidazo[4,5-b]pyridine derivatives Incubate (48h) Incubate (48h) Treat with Imidazo[4,5-b]pyridine derivatives->Incubate (48h) Add MTT solution Add MTT solution Incubate (48h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Formation of formazan crystals Formation of formazan crystals Incubate (2-4h)->Formation of formazan crystals Solubilize formazan (DMSO) Solubilize formazan (DMSO) Formation of formazan crystals->Solubilize formazan (DMSO) Measure absorbance (570 nm) Measure absorbance (570 nm) Solubilize formazan (DMSO)->Measure absorbance (570 nm) MIC_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis Serial dilution of compounds in 96-well plate Serial dilution of compounds in 96-well plate Inoculate wells with bacteria Inoculate wells with bacteria Serial dilution of compounds in 96-well plate->Inoculate wells with bacteria Prepare bacterial inoculum (0.5 McFarland) Prepare bacterial inoculum (0.5 McFarland) Prepare bacterial inoculum (0.5 McFarland)->Inoculate wells with bacteria Incubate (18-24h at 37°C) Incubate (18-24h at 37°C) Inoculate wells with bacteria->Incubate (18-24h at 37°C) Visual inspection for turbidity Visual inspection for turbidity Incubate (18-24h at 37°C)->Visual inspection for turbidity Determine the lowest concentration with no growth (MIC) Determine the lowest concentration with no growth (MIC) Visual inspection for turbidity->Determine the lowest concentration with no growth (MIC) COX_Inhibition_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine COX-2 COX-2 Imidazo[4,5-b]pyridine->COX-2 Inhibition Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Mediates Synthesis_Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation Oxidative Cyclization Oxidative Cyclization Condensation->Oxidative Cyclization Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Oxidative Cyclization->Imidazo[4,5-b]pyridine Derivative

References

Initial Screening of 3H-Imidazo[4,5-b]pyridin-7-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural mimicry has led to the investigation of its derivatives against a wide array of biological targets, revealing potent activities in several key therapeutic areas. This technical guide provides a comprehensive overview of the initial bioactivity screening of compounds based on the 3H-imidazo[4,5-b]pyridine core, with a particular focus on anticancer and anti-inflammatory applications. While specific bioactivity data for the parent compound, 3H-Imidazo[4,5-b]pyridin-7-amine, is not extensively available in public literature, the extensive research on its derivatives underscores the therapeutic potential of this chemical class. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways implicated in the bioactivity of these compounds.

Anticancer Activity: Kinase Inhibition

A predominant area of investigation for 3H-imidazo[4,5-b]pyridine derivatives is their role as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.

Quantitative Data for CDK9 Inhibitors

Compound IDR-group on N-phenylCDK9 IC50 (µM)HCT-116 Cell GI50 (µM)MCF-7 Cell GI50 (µM)Reference
18a4-CH3>102.53.2[2]
18b4-CF30.030.080.09[2]
18c4-Cl0.120.250.31[2]
18d3-CF30.040.110.15[2]

This data is for N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives.

Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are essential serine/threonine kinases that regulate mitosis. Their overexpression is frequently observed in various human cancers. Several 7-substituted imidazo[4,5-b]pyridine derivatives have been developed as potent Aurora kinase inhibitors.

Quantitative Data for Aurora Kinase Inhibitors

Compound IDStructure/SubstitutionAurora-A IC50 (µM)Aurora-B IC50 (µM)SW620 Cell GI50 (µM)HCT116 Cell GI50 (µM)Reference
7a7-(1-benzyl-1H-pyrazol-4-yl)0.2120.4610.180.15[3]
Akt Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer. A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have been identified as potent, orally bioavailable, and selective ATP-independent Akt inhibitors.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a known driver of several diseases, including cancer. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2.

Quantitative Data for COX Inhibitors

Compound IDCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity (COX-1/COX-2)Reference
3f21.89.22.37[1][4]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds and include untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.[1]

In Vitro Kinase Inhibition Assay (Generic)

This protocol is designed to determine the IC₅₀ of an inhibitor against a purified kinase enzyme (e.g., CDK9/Cyclin T1).

Protocol:

  • Inhibitor Plating: Prepare a serial dilution of the test inhibitor in 100% DMSO. Add a small volume (e.g., 100 nL) of the diluted inhibitor to the assay wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add the recombinant kinase enzyme and the appropriate substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).

  • Data Acquisition: Read the plate on a suitable plate reader (luminescence).

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Signaling Pathways and Experimental Workflows

CDK9 Inhibition Pathway

CDK9_Inhibition_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation p_RNAPII p-RNA Pol II (Ser2) CDK9_CyclinT->p_RNAPII Gene_Transcription Gene Transcription p_RNAPII->Gene_Transcription Elongation Mcl1_Bcl2 Mcl-1 & Bcl-2 mRNA Gene_Transcription->Mcl1_Bcl2 Apoptosis Apoptosis Mcl1_Bcl2->Apoptosis Inhibition Imidazo_Pyridine 3H-Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->CDK9_CyclinT Inhibition

CDK9 inhibition by 3H-imidazo[4,5-b]pyridine derivatives.
Akt Signaling Pathway

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment p_Akt p-Akt Akt->p_Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3B) p_Akt->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Imidazo_Pyridine 3H-Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->p_Akt Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Akt signaling pathway and its inhibition.
COX-2 Inflammatory Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation Prostaglandins->Inflammation Imidazo_Pyridine 3H-Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->COX2 Inhibition

COX-2 pathway in inflammation.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive body of research on its derivatives has demonstrated potent anticancer and anti-inflammatory activities, primarily through the inhibition of key kinases and enzymes involved in disease progression. While the bioactivity of the parent this compound remains to be fully elucidated in the public domain, the structure-activity relationship studies of its derivatives strongly suggest that the 7-position is a critical site for modification to achieve desired biological effects. Further investigation into the synthesis and biological evaluation of a broader range of 7-substituted analogs, including the parent amine, is warranted to fully explore the therapeutic potential of this important class of compounds. This guide serves as a foundational resource for researchers embarking on the exploration and development of novel drugs based on the 3H-imidazo[4,5-b]pyridine core.

References

A Technical Guide to 7-Amino-Imidazo[4,5-b]pyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-amino-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This unique characteristic has positioned it as a valuable framework for the design of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 7-amino-imidazo[4,5-b]pyridine derivatives, with a focus on their potential as kinase inhibitors and anti-cancer agents.

Core Biological Activities and Quantitative Data

Derivatives of the 7-amino-imidazo[4,5-b]pyridine core have demonstrated a wide spectrum of biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, including Aurora kinases, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDK). Their therapeutic potential also extends to anti-proliferative, anti-inflammatory, and antimicrobial applications. The following tables summarize the quantitative biological data for key 7-amino-imidazo[4,5-b]pyridine derivatives.

Table 1: Kinase Inhibitory Activity of 7-Amino-Imidazo[4,5-b]pyridine Derivatives
Compound IDTarget Kinase(s)IC50 / Kd (nM)Cell Line / Assay ConditionsReference
CCT137690Aurora-A15Biochemical Assay[1][2]
Aurora-B25Biochemical Assay[1][2]
Aurora-C19Biochemical Assay[1][2]
Compound 27eAurora-A7.5 (Kd)Biochemical Assay[3][4]
Aurora-B48 (Kd)Biochemical Assay[3][4]
FLT36.2 (Kd)Biochemical Assay[3][4]
FLT3-ITD38 (Kd)Biochemical Assay[3][4]
FLT3(D835Y)14 (Kd)Biochemical Assay[3][4]
Compound 7aAurora-A212Biochemical Assay[5]
Aurora-B461Biochemical Assay[5]
Compound ICDK9630Enzyme Inhibition Assay[6][7]
Compound IICDK9710Enzyme Inhibition Assay[6][7]
Compound VIIICDK9650Enzyme Inhibition Assay[6][7]
Compound IXCDK9680Enzyme Inhibition Assay[6][7]
Disubstituted Imidazo[4,5-b]pyridinesTrkASubnanomolarCellular Assays[8]
Table 2: Antiproliferative Activity of 7-Amino-Imidazo[4,5-b]pyridine Derivatives
Compound IDCell LineGI50 / IC50 (µM)Reference
CCT137690SW620 (Colon)0.3[1][9]
HCT116 (Colon)0.15[5]
A2780 (Ovarian)0.14[1]
Compound 27eHCT116 (Colon)0.3[3]
MOLM-13 (AML)0.104[3]
MV4-11 (AML)0.291[3]
Compound 7aSW620 (Colon)0.18[5]
HCT116 (Colon)0.15[5]
Compound 7dSW620 (Colon)0.26[5]
HCT116 (Colon)0.24[5]
Compound 8 (Puskullu et al.)MCF-7 (Breast)0.082[10]
Compound 10 (Amidino-substituted)SW620 (Colon)0.4[11][12][13][14]
Compound 14 (Amidino-substituted)SW620 (Colon)0.7[11][12][13][14]
Compound 13 (4-hydroxyphenyl substituted)Capan-1 (Pancreatic)1.50[15]
HL-60 (Leukemia)1.87[15]
Z-132 (Lymphoma)1.87[15]
Compound 19 (N-methyl substituted)Capan-1 (Pancreatic)1.45[15]
LN-229 (Glioblastoma)1.90[15]
DND-41 (Leukemia)1.90[15]
K-562 (Leukemia)1.90[15]
Z-138 (Lymphoma)1.90[15]

Key Signaling Pathways Modulated by 7-Amino-Imidazo[4,5-b]pyridines

The therapeutic effects of 7-amino-imidazo[4,5-b]pyridines are primarily attributed to their ability to inhibit key protein kinases involved in cell growth, proliferation, and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Inhibitor 7-Amino-Imidazo[4,5-b]pyridine (TrkA Inhibitor) Inhibitor->TrkA Akt Akt PI3K->Akt MAPK MAPK (Erk) Ras->MAPK Survival Cell Survival Akt->Survival Differentiation Neuronal Differentiation MAPK->Differentiation

Caption: TrkA Signaling Pathway Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_inhibition AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Aneuploidy Aneuploidy & Cell Death AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor 7-Amino-Imidazo[4,5-b]pyridine (e.g., CCT137690) Inhibitor->AuroraA Inhibitor->AuroraB Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis

Caption: Aurora Kinase Signaling Pathway Inhibition.

CDK9_Signaling_Pathway cluster_inhibition CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Apoptosis Apoptosis Inhibitor 7-Amino-Imidazo[4,5-b]pyridine Inhibitor->CDK9 Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Expression of Oncogenes (e.g., MYC) Transcription->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation

Caption: CDK9 Signaling Pathway Inhibition.

Experimental Protocols

This section details the methodologies for the synthesis of a representative 7-amino-imidazo[4,5-b]pyridine derivative and a common biological assay for evaluating its activity.

Synthesis of 7-Substituted Imidazo[4,5-b]pyridine Derivatives (General Procedure)

A common route to synthesize 7-substituted imidazo[4,5-b]pyridines involves a Suzuki coupling reaction followed by cyclization. The synthesis of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives serves as a representative example.[5]

Step 1: Suzuki Coupling

  • Reactants: 4-chloro-3-nitropyridin-2-amine and the desired boronic acid or boronic acid pinacol ester.

  • Catalyst: A palladium catalyst such as Pd(PPh3)4.

  • Base: An appropriate base, for example, Na2CO3.

  • Solvent: A suitable solvent system like a mixture of 1,4-dioxane and water.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. After completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Reductive Cyclization

  • Reactant: The nitro-substituted pyridine derivative obtained from Step 1 and an appropriate aldehyde or carboxylic acid.

  • Reducing Agent: A reducing agent such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C).

  • Solvent: A polar solvent like ethanol or a mixture of ethanol and water.

  • Procedure: The nitro-substituted pyridine is dissolved in the solvent, and the reducing agent is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux for a specified time until the reduction of the nitro group is complete. Following the reduction, the aldehyde or carboxylic acid is added, and the mixture is heated to reflux to facilitate the cyclization and formation of the imidazole ring. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of 7-amino-imidazo[4,5-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Assay Buffer: A buffer solution containing components such as Tris-HCl, MgCl2, DTT, and BSA.

  • Detection Method: Commonly used methods include radiometric assays (measuring the incorporation of 32P or 33P from [γ-32/33P]ATP into the substrate) or non-radiometric assays such as fluorescence-based assays (e.g., HTRF, FP) or luminescence-based assays (e.g., Kinase-Glo).

  • Procedure:

    • The test compound is serially diluted in DMSO to obtain a range of concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using the chosen detection method.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or MTS Assay)

The antiproliferative activity of the compounds is assessed using cell-based assays.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, and a tetrazolium salt solution (e.g., MTT or MTS).

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, the tetrazolium salt solution is added to each well.

    • Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

    • The formazan is solubilized (if necessary), and the absorbance is measured at a specific wavelength using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The GI50 or IC50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Conclusion and Future Directions

The 7-amino-imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has led to the identification of potent kinase inhibitors with significant anti-cancer properties. The detailed structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to enhance target specificity and minimize off-target effects.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to these inhibitors in cancer cells.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of promising candidates.

  • Exploration of New Therapeutic Areas: Investigating the potential of 7-amino-imidazo[4,5-b]pyridine derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders, where the targeted kinases play a crucial role.

The continued exploration of this chemical space holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

The Core of Potential Therapeutics: A Technical Guide to 3H-Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational aspects of the novel heterocyclic compound, 3H-Imidazo[4,5-b]pyridin-7-amine. While direct experimental and extensive computational data for this specific parent amine are limited in published literature, this document consolidates information from closely related derivatives to provide a foundational understanding for researchers. The focus of current research has been on substituted imidazo[4,5-b]pyridines, which have shown significant promise as anticancer and antimicrobial agents.[1][2] This guide serves as a starting point for further investigation into the core molecule, which is a key building block for these more complex, biologically active compounds.

Theoretical and Computational Profile

Computational studies, primarily using Density Functional Theory (DFT), have been applied to various derivatives of the 3H-imidazo[4,5-b]pyridine core to understand their electronic properties and predict their reactivity and biological interactions.[3][4] These studies are crucial in rational drug design and in elucidating the structure-activity relationships (SAR) of this class of compounds.

Molecular Properties (Inferred from Derivatives)

Theoretical calculations on substituted 3H-imidazo[4,5-b]pyridine derivatives have provided insights into their molecular orbitals and electrostatic potential. For instance, DFT studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have been used to calculate the HOMO-LUMO energy gap, which is indicative of the molecule's kinetic stability and chemical reactivity.[4] These analyses help in understanding the intermolecular interactions that are critical for the biological activity of these compounds.[3]

Molecular Docking Studies

Molecular docking simulations have been instrumental in identifying potential biological targets for imidazo[4,5-b]pyridine derivatives. These studies have shown that these molecules can bind to the active sites of various enzymes, suggesting mechanisms for their observed biological effects. For example, docking studies have been performed on derivatives targeting Aurora A kinase, revealing key structural requirements for inhibitory activity.[5]

Synthesis and Characterization

The synthesis of the 3H-imidazo[4,5-b]pyridine scaffold is well-documented, with several synthetic strategies available.[6][7][8] These methods typically involve the cyclization of appropriately substituted diaminopyridines.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to the title compound would involve the cyclization of a triaminopyridine precursor. A general workflow for such a synthesis is outlined below.

G cluster_0 Synthesis Workflow Precursor 2,3,5-Triaminopyridine or protected analogue Cyclization Cyclization with Formic Acid or equivalent Precursor->Cyclization Step 1 Product This compound Cyclization->Product Step 2 Purification Purification by Crystallization/Chromatography Product->Purification Step 3 Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Step 4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of Substituted 3H-Imidazo[4,5-b]pyridines:

  • Reaction Setup: A mixture of the substituted 2,3-diaminopyridine (1 mmol) and the appropriate aldehyde or carboxylic acid (1 mmol) is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from 3 to 24 hours.[9] The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Spectroscopic Characterization

The structural elucidation of newly synthesized imidazo[4,5-b]pyridine derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical environment of the protons and carbon atoms in the molecule, confirming the successful formation of the heterocyclic ring system.[3][9]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which further aids in structural confirmation.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H and C=N bonds, which are characteristic of the imidazopyridine core.[9][10]

Biological Activity of Amino-Substituted Imidazo[4,5-b]pyridine Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent.[1][2] The amino group at the 7-position is a key feature that can be further functionalized to modulate the biological properties of the molecule.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of substituted imidazo[4,5-b]pyridines against various cancer cell lines.[2] The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.[5]

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold is also a promising framework for the development of new antimicrobial agents.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Biological Data

The following table summarizes the reported anticancer and antimicrobial activities of selected amino-substituted imidazo[4,5-b]pyridine derivatives.

Compound IDSubstitution PatternTarget Cell Line/OrganismActivity (IC50/MIC)Reference
3h 6-bromo-2-(2,4-dimethoxyphenyl)MCF-7 (Breast Cancer)Not specified as IC50, but prominent activity reported[2]
3j 6-bromo-2-(4-dimethylaminophenyl)BT-474 (Breast Cancer)Not specified as IC50, but prominent activity reported[2]
3b 6-bromo-2-(2-chlorophenyl)AntibacterialProminent activity reported[2]
3f 6-bromo-2-(4-fluorophenyl)Antibacterial & AntifungalProminent activity reported[2]

Logical Workflow for Drug Discovery

The development of new drugs based on the this compound core follows a logical progression from initial design and synthesis to biological evaluation.

G cluster_1 Drug Discovery Workflow Design Computational Design & SAR Analysis Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening In Vitro Biological Screening (Anticancer/ Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Methodological & Application

synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine from diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry due to its structural resemblance to endogenous purines. This structural similarity allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic life cycles.[1] As a result, derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] This application note provides a detailed protocol for the multi-step synthesis of this compound, a key intermediate for the development of novel therapeutics. The synthesis begins with the selective reduction of 3,5-dinitropyridin-2-amine to form the key diamine precursor.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step process:

  • Selective Reduction: Synthesis of 5-nitropyridine-2,3-diamine from 3,5-dinitropyridin-2-amine.

  • Cyclization: Formation of the imidazole ring by reacting the diamine with formic acid to yield 7-nitro-3H-imidazo[4,5-b]pyridine.

  • Final Reduction: Reduction of the C7 nitro group to the target amine, this compound.

G cluster_0 Synthetic Workflow A 3,5-Dinitropyridin-2-amine (Starting Material) B Step 1: Selective Reduction (NH4)2S A->B C 5-Nitropyridine-2,3-diamine (Intermediate 1) B->C D Step 2: Imidazole Cyclization HCOOH, Reflux C->D E 7-Nitro-3H-imidazo[4,5-b]pyridine (Intermediate 2) D->E F Step 3: Nitro Reduction Fe / HCl E->F G This compound (Final Product) F->G

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitropyridine-2,3-diamine (Intermediate 1)

This protocol is adapted from established procedures for the selective reduction of dinitropyridines.[4]

Materials:

  • 3,5-Dinitropyridin-2-amine

  • Methanol (MeOH)

  • 20% Aqueous ammonium sulfide solution ((NH₄)₂S)

  • Ice bath

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Suspend 3,5-dinitropyridin-2-amine (1 eq.) in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add 20% aqueous ammonium sulfide solution (5 eq.) to the suspension.

  • After the addition is complete, heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry to afford 5-nitropyridine-2,3-diamine.

Protocol 2: Synthesis of 7-Nitro-3H-imidazo[4,5-b]pyridine (Intermediate 2)

This protocol uses a classical condensation-dehydration reaction to form the imidazole ring system.[5][6]

Materials:

  • 5-Nitropyridine-2,3-diamine (Intermediate 1)

  • 90% Formic acid (HCOOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

  • Place 5-nitropyridine-2,3-diamine (1 eq.) in a round-bottom flask.

  • Add an excess of 90% formic acid to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the acidic solution over crushed ice.

  • Neutralize the solution by the dropwise addition of a cold aqueous NaOH solution until a precipitate forms (typically pH 7-8).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 7-nitro-3H-imidazo[4,5-b]pyridine.

Protocol 3: Synthesis of this compound (Final Product)

This protocol employs a standard and effective method for the reduction of an aromatic nitro group using iron powder in an acidic medium.[7][8]

Materials:

  • 7-Nitro-3H-imidazo[4,5-b]pyridine (Intermediate 2)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Reduced iron powder

  • Concentrated hydrochloric acid (HCl)

  • Celite (for filtration)

  • Sodium carbonate (Na₂CO₃) or ammonia solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask, add 7-nitro-3H-imidazo[4,5-b]pyridine (1 eq.), ethanol, and water.

  • Add an excess of reduced iron powder (approx. 5-10 eq.).

  • Heat the mixture to reflux and add a catalytic amount of concentrated HCl dropwise.

  • Maintain the reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated Na₂CO₃ solution or ammonia.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the final product, this compound.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis. Yields are representative for these types of transformations reported in the literature.

StepStarting MaterialKey ReagentsConditionsTypical Yield (%)
13,5-Dinitropyridin-2-amine(NH₄)₂S, MeOH75 °C, 30 min95-100%[4]
25-Nitropyridine-2,3-diamineHCOOH (90%)Reflux, 2-4 h80-90%
37-Nitro-3H-imidazo[4,5-b]pyridineFe, HCl, EtOH/H₂OReflux, 1-2 h75-85%

Reaction Mechanism and Applications

Mechanism of Imidazole Ring Formation

The cyclization of 2,3-diaminopyridine with formic acid proceeds through a two-step condensation mechanism. First, the more nucleophilic amino group at the C2 position attacks the carbonyl carbon of formic acid, forming a formamide intermediate after dehydration. The second amino group then undergoes an intramolecular nucleophilic attack on the formyl carbon, followed by another dehydration step to yield the aromatic imidazole ring.

G cluster_1 Mechanism of Cyclization A 2,3-Diamino- 5-nitropyridine B + HCOOH A->B Step 1: Formylation C Formamide Intermediate B->C D Intramolecular Cyclization C->D Step 2 E Dehydration (-H2O) D->E Step 3 F 7-Nitro-3H-imidazo [4,5-b]pyridine E->F

Figure 2: Simplified mechanism for the formation of the imidazo[4,5-b]pyridine ring.

Applications in Drug Discovery

The 3H-imidazo[4,5-b]pyridine core is a versatile scaffold for generating libraries of compounds to target various signaling pathways. Its ability to mimic purines allows it to function as a hinge-binding motif in many protein kinases. Modifications at the C2, C7, and N3 positions can be used to modulate potency, selectivity, and pharmacokinetic properties.

G center 3H-Imidazo[4,5-b]pyridine Scaffold A Kinase Inhibitors (e.g., Aurora, FLT3) center->A B Antiviral Agents center->B C Antibacterial Agents center->C D CNS Agents (GABAA Receptor Modulators) center->D E Anti-inflammatory Agents center->E

Figure 3: Biological targets and therapeutic applications of the imidazo[4,5-b]pyridine scaffold.

References

Detailed Protocol for the Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine, a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to purines. The synthesis is accomplished through a robust two-step process commencing with the selective reduction of 3,5-dinitropyridin-2-amine to yield 2,3-diamino-5-nitropyridine, followed by a cyclization and subsequent reduction to afford the final product.

Overall Synthesis Workflow

The synthesis of this compound is achieved via the following two primary stages:

  • Formation of the Key Intermediate: Synthesis of 2,3-diamino-5-nitropyridine.

  • Cyclization and Reduction: Conversion of the intermediate to the final product, this compound.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization and Reduction 3,5-Dinitropyridin-2-amine 3,5-Dinitropyridin-2-amine 2,3-Diamino-5-nitropyridine 2,3-Diamino-5-nitropyridine 3,5-Dinitropyridin-2-amine->2,3-Diamino-5-nitropyridine (NH4)2S, MeOH, 75°C 7-Nitro-3H-imidazo[4,5-b]pyridine 7-Nitro-3H-imidazo[4,5-b]pyridine 2,3-Diamino-5-nitropyridine->7-Nitro-3H-imidazo[4,5-b]pyridine HCOOH, Reflux This compound This compound 7-Nitro-3H-imidazo[4,5-b]pyridine->this compound Reduction (e.g., H2/Pd-C)

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Diamino-5-nitropyridine

This stage involves the selective reduction of one nitro group of 3,5-dinitropyridin-2-amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
3,5-Dinitropyridin-2-amine184.11
20% Aqueous Ammonium Sulfide-
Methanol (MeOH)32.04

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).

  • Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.

  • Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.[1]

  • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitate by filtration and wash with a small amount of cold methanol.

  • Dry the solid under vacuum to yield 2,3-diamino-5-nitropyridine.

Expected Yield:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2,3-Diamino-5-nitropyridine3.343.4100

Note: The reported yield is quantitative as per the cited literature.[1] Actual yields may vary.

Characterization:

The structure of the product can be confirmed by 1H NMR spectroscopy.[1]

  • 1H NMR (400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]

Stage 2: Synthesis of this compound

This stage involves the cyclization of 2,3-diamino-5-nitropyridine to form the imidazole ring, followed by the reduction of the nitro group.

Part A: Cyclization to 7-Nitro-3H-imidazo[4,5-b]pyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2,3-Diamino-5-nitropyridine154.13
Formic Acid (100%)46.03

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add 2,3-diamino-5-nitropyridine (1 equivalent).

  • Add an excess of 100% formic acid to the flask.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.[2]

  • After cooling, carefully neutralize the excess formic acid with a suitable base (e.g., sodium bicarbonate solution).

  • The product, 7-nitro-3H-imidazo[4,5-b]pyridine, may precipitate out of the solution and can be collected by filtration.

Note: This is a generalized procedure based on the synthesis of similar imidazo[4,5-b]pyridine derivatives.[2] Optimization of reaction time and purification may be necessary.

Part B: Reduction to this compound

A common and effective method for the reduction of aryl nitro groups is catalytic hydrogenation.

Materials and Reagents:

Reagent/Material
7-Nitro-3H-imidazo[4,5-b]pyridine
Palladium on Carbon (10% Pd/C)
Ethanol (EtOH) or Methanol (MeOH)
Hydrogen Gas (H₂)

Procedure:

  • Dissolve or suspend 7-nitro-3H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with care.

  • Catalytic hydrogenation with palladium on carbon is potentially hazardous as the catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst under a moist or inert atmosphere. Ensure proper procedures for handling and disposing of the catalyst are followed.

  • Hydrogen gas is highly flammable. Use appropriate safety measures when working with hydrogen.

This detailed protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedures as necessary based on their laboratory conditions and available equipment.

References

Application Note: 1H and 13C NMR Characterization of 3H-Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3H-Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, structurally analogous to purines, which exhibit a wide range of biological activities.[1] Their therapeutic potential has led to their investigation as anticancer, antimicrobial, and antiviral agents.[2][3] The synthesis and characterization of novel derivatives are crucial for the development of new therapeutic agents.[4] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 3H-Imidazo[4,5-b]pyridin-7-amine. These predictions are based on the analysis of reported data for structurally related amino-substituted and unsubstituted imidazo[4,5-b]pyridine derivatives.[5][6] The numbering convention for the imidazo[4,5-b]pyridine ring system is shown in Figure 1.

Figure 1. Structure and numbering of this compound.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.0 - 8.2s-
H57.8 - 8.0d8.0 - 9.0
H66.5 - 6.7d8.0 - 9.0
NH25.5 - 6.5br s-
NH (imidazole)12.0 - 13.0br s-

Solvent: DMSO-d6

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2142 - 145
C3a130 - 135
C5140 - 143
C6105 - 108
C7155 - 158
C7a148 - 152

Solvent: DMSO-d6

Experimental Protocol

This section details a general protocol for the acquisition of 1H and 13C NMR spectra for the characterization of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Other deuterated solvents such as methanol-d4 or chloroform-d can be used, but DMSO-d6 is often suitable for this class of compounds due to its high solubilizing power.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

13C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time1.0 - 1.5 s
Spectral Width240 ppm
Temperature298 K

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

  • Assign the peaks in both 1H and 13C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials (e.g., Diaminopyridine derivative) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Work-up and Purification (e.g., Crystallization, Chromatography) reaction->workup nmr NMR Spectroscopy (1H, 13C, 2D) workup->nmr Isolated Compound ms Mass Spectrometry (MS) workup->ms other Other Techniques (FTIR, Elemental Analysis) workup->other analysis Spectral Interpretation and Structure Elucidation nmr->analysis ms->analysis other->analysis confirmation Structure Confirmation analysis->confirmation

Workflow for Synthesis and Characterization.

Conclusion

The structural characterization of this compound is a critical step in its development as a potential therapeutic agent. While experimental NMR data for this specific molecule is not yet reported, the predicted chemical shifts and the detailed experimental protocol provided in this application note offer a solid foundation for researchers. The combination of 1D and 2D NMR techniques will enable unambiguous structural confirmation, paving the way for further investigation into the biological properties of this promising compound.

References

Application Notes and Protocols: The Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to natural purines allows it to function as a "privileged scaffold," capable of interacting with the ATP-binding sites of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics.[1] Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully developed into potent inhibitors of various serine/threonine and tyrosine kinases.[1] This document provides detailed application notes on the utility of this scaffold and standardized protocols for evaluating novel derivatives, such as those synthesized from 3H-Imidazo[4,5-b]pyridin-7-amine, in common kinase inhibitor assay formats.

Target Landscape and Inhibitory Activity

Compounds built upon the imidazo[4,5-b]pyridine framework have demonstrated inhibitory activity against a diverse range of kinases implicated in oncogenic signaling pathways. This versatility makes the scaffold a valuable starting point for developing both highly selective and multi-targeted kinase inhibitors.[3][4] Key kinase targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), Polo-like kinases (PLKs), and receptor tyrosine kinases like c-Met and FLT3.[4][5][6][7][8]

Data Summary: Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for several exemplary compounds based on the imidazo[4,5-b]pyridine scaffold against their respective kinase targets. This data highlights the scaffold's potential for generating highly potent inhibitors.

Compound Class/ReferenceTarget Kinase(s)Assay TypeIC50 / Kd Value (nM)
Aurora Kinase Inhibitors [3]Aurora-ABiochemicalIC50: 212
Aurora-BBiochemicalIC50: 461
Dual FLT3/Aurora Inhibitor (CCT241736) [4]Aurora-ABiochemicalKd: 7.5
Aurora-BBiochemicalKd: 48
FLT3 (wild-type)BiochemicalKd: 6.2
FLT3-ITDBiochemicalKd: 38
c-Met Kinase Inhibitors [6]c-MetEnzymaticIC50: 53.4
c-MetCellularIC50: 253
CDK9 Inhibitors [7]CDK9BiochemicalIC50 range: 630 - 1320

Key Oncogenic Signaling Pathways

Imidazo[4,5-b]pyridine-based inhibitors often target kinases that are critical nodes in signaling pathways responsible for cell growth, proliferation, and survival. Understanding these pathways is essential for contextualizing the mechanism of action of these inhibitors. Two of the most relevant cascades are the RAS/MAPK and PI3K/AKT pathways.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream Promotes

Figure 1. The PI3K/Akt signaling pathway, a key regulator of cell survival.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (e.g., ERK5) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Differentiation Transcription->Proliferation Regulates

Figure 2. The RAS/MAPK signaling cascade, crucial for cell proliferation.

Experimental Protocols for Kinase Inhibition Assays

A systematic approach is required to identify and characterize novel kinase inhibitors. The general workflow involves a primary screen to identify "hits," followed by secondary assays to confirm activity and determine potency (e.g., IC50), and selectivity profiling against a panel of other kinases.

Kinase_Inhibitor_Workflow Compound Test Compound (Imidazopyridine Derivative) Primary Primary Screen (e.g., HTRF, Kinase-Glo) Compound->Primary Hit Hit Identification Primary->Hit Inactive Inactive Primary->Inactive Inactive DoseResponse Dose-Response Assay (IC50 Determination) Hit->DoseResponse Active Selectivity Selectivity Profiling (Kinase Panel) Hit->Selectivity Active Lead Lead Compound DoseResponse->Lead Selectivity->Lead

Figure 3. General experimental workflow for kinase inhibitor screening.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic method for measuring kinase activity by detecting the phosphorylation of a biotinylated substrate. It is a robust, high-throughput method based on the proximity of a europium cryptate-labeled antibody and a streptavidin-XL665 conjugate.[9][10]

Materials:

  • Kinase of interest

  • Biotinylated peptide or protein substrate (e.g., TK Substrate-biotin)

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • HTRF® Kinase Buffer

  • HTRF® Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665)

  • Low-volume 384-well plates (white)

  • HTRF®-compatible microplate reader

Experimental Procedure:

  • Compound Plating: Dispense 0.5 µL of test compound dilutions (in 50% DMSO) into the wells of a 384-well plate. For controls, use 0.5 µL of 50% DMSO (100% activity) and 0.5 µL of a known inhibitor (0% activity).

  • Enzyme Addition: Add 5.5 µL of the kinase, diluted to the desired concentration in HTRF® Kinase Buffer, to all wells.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture (pre-mixed in HTRF® Kinase Buffer) to all wells to start the kinase reaction. Final concentrations should be optimized, but a starting point is the Km value for ATP and substrate.

  • Kinase Reaction: Cover the plate and incubate for 10 to 60 minutes at room temperature. The incubation time depends on the kinase's activity and should be within the linear range of the reaction.

  • Detection: Add 10 µL of the detection mixture (Eu3+-antibody and SA-XL665 pre-diluted in HTRF® Detection Buffer) to all wells. The EDTA in the detection buffer will stop the kinase reaction.

  • Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[9] The HTRF ratio (665nm / 620nm * 10,000) is proportional to the amount of phosphorylated substrate.

HTRF_Workflow cluster_reaction 1. Kinase Reaction cluster_detection 2. Detection A Add Compound + Kinase B Incubate (15 min) A->B C Add Substrate/ATP (Initiate Reaction) B->C D Incubate (10-60 min) C->D E Add Stop/Detection Reagents (Eu-Ab + SA-XL665) D->E F Incubate (60 min) E->F G Read Plate (665nm / 620nm) F->G

Figure 4. Workflow for an HTRF kinase inhibitor assay.
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a two-step process that first eliminates remaining ATP and then converts the generated ADP into a luminescent signal.[11][12] This method is highly sensitive and suitable for kinases with low activity.

Materials:

  • Kinase of interest and its substrate

  • ATP (Ultra-Pure)

  • Test compound dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Solid white 384-well plates

  • Luminometer

Experimental Procedure:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 2.5 µL kinase reaction.

    • Add 1 µL of kinase + substrate in reaction buffer.

    • Add 0.5 µL of test compound dilution.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µL of ATP solution in reaction buffer to start the reaction.[11]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation 1: Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously generates a luminescent signal via luciferase.

  • Incubation 2: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

ADPGlo_Workflow cluster_reaction 1. Kinase Reaction cluster_detection 2. Signal Generation A Set up Kinase, Substrate, & Compound B Add ATP (Initiate Reaction) A->B C Incubate (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G Incubate (30-60 min) F->G H Read Luminescence G->H

Figure 5. Workflow for an ADP-Glo™ luminescent kinase assay.
Protocol 3: Radiometric Filter Binding Assay (³³P-ATP)

This method is considered a "gold standard" for its direct measurement of phosphate incorporation into a substrate.[13][14] It involves using ATP radiolabeled at the gamma-phosphate position (γ-³³P-ATP) and capturing the phosphorylated substrate on a filter membrane.

Materials:

  • Kinase of interest

  • Peptide or protein substrate (must bind to the filter membrane)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • γ-³³P-ATP

  • Phosphocellulose filter plates (e.g., P81) or filter paper

  • Phosphoric acid (for wash buffer)

  • Scintillation fluid

  • Microplate scintillation counter or Phosphorimager

Experimental Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (total volume ~25 µL).

    • Add kinase, substrate, and test compound to the kinase assay buffer.

    • Allow a 10-15 minute pre-incubation at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of cold ATP and γ-³³P-ATP. The final ATP concentration should be near the Km value for accurate inhibitor assessment.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture from each well onto the phosphocellulose filter membrane.[14]

  • Washing: Wash the filter membranes extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated γ-³³P-ATP. This is a critical step to reduce background signal.

  • Drying: Dry the filter membranes completely (e.g., using a heat lamp or oven).

  • Data Acquisition: Quantify the radioactivity bound to the filter for each spot.

    • Scintillation Counting: Punch out the filter spots, place them in vials with scintillation fluid, and count using a scintillation counter.

    • Phosphorimager: Expose the dried filter membrane to a phosphor screen and quantify the signal using a Phosphorimager.[14]

  • Analysis: The amount of incorporated ³³P is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to controls.

Radiometric_Workflow A Prepare Kinase Reaction (Enzyme, Substrate, Compound) B Initiate with γ-³³P-ATP A->B C Incubate (30°C) B->C D Stop Reaction & Spot on Filter Membrane C->D E Wash Membrane (Remove free ³³P-ATP) D->E F Dry Membrane E->F G Quantify Radioactivity (Scintillation or Phosphorimager) F->G

Figure 6. Workflow for a radiometric filter binding kinase assay.

References

Application Notes and Protocols for Cell-Based Assays of 3H-Imidazo[4,5-B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a purine analogue that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. Given the structural characteristics of 3H-Imidazo[4,5-B]pyridin-7-amine, it is hypothesized to exhibit biological activities relevant to cancer therapeutics, potentially through the modulation of cell proliferation, inhibition of key signaling pathways, and induction of DNA damage.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound. The assays are designed to assess its cytotoxic and anti-proliferative properties, its potential to inhibit the PI3K/Akt signaling pathway, and its capacity to induce DNA damage.

Assessment of Antiproliferative and Cytotoxic Effects

A fundamental first step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these parameters.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be summarized in the following table:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT cell viability assay.

Investigation of PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3][4] The inhibitory effect of this compound on this pathway can be assessed by measuring the phosphorylation status of Akt.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in cell lysates by Western blotting.[5][6]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The relative levels of p-Akt can be quantified by densitometry and normalized to total Akt.

Treatmentp-Akt/Total Akt Ratio (Normalized to Control)
Vehicle Control1.0
Compound Concentration 1
Compound Concentration 2
...

Signaling Pathway: PI3K/Akt Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) by mTORC2 Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activation Compound This compound Compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway.

Evaluation of DNA Damage Induction

Many anticancer agents exert their effects by inducing DNA damage. The formation of γH2AX foci is an early marker of DNA double-strand breaks.[7][8] The Comet assay can also be used to detect DNA strand breaks.[9][10]

Experimental Protocol: γH2AX Immunofluorescence Assay

This protocol details the visualization and quantification of γH2AX foci in treated cells.[11][12]

Materials:

  • Human cancer cell line

  • This compound

  • Coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with the compound for a desired time.

  • Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with Triton X-100.[7]

  • Immunostaining: Block non-specific binding, then incubate with anti-γH2AX primary antibody, followed by a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Counterstain nuclei with DAPI and mount coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition.

Data Presentation
TreatmentAverage γH2AX Foci per NucleusStandard Deviation
Vehicle Control
Compound Concentration 1
Compound Concentration 2
...
Positive Control (e.g., Etoposide)

Logical Relationship: DNA Damage Response

DNA_Damage_Response Compound This compound DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Compound->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis DNA_Damage->Apoptosis If severe H2AX_phos H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX_phos Cell_cycle_arrest Cell Cycle Arrest ATM_ATR->Cell_cycle_arrest Repair_proteins Recruitment of DNA Repair Proteins H2AX_phos->Repair_proteins Cell_cycle_arrest->Apoptosis

Caption: DNA damage response pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, key signaling pathways, and DNA integrity, researchers can gain valuable insights into its potential as a therapeutic agent. The provided data presentation formats and workflow diagrams are intended to facilitate experimental design and data interpretation.

References

Application of 3H-Imidazo[4,5-B]pyridin-7-amine Derivatives in Cancer Cell Lines: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3H-Imidazo[4,5-b]pyridin-7-amine and its derivatives as potential anticancer agents. It summarizes their activity in various cancer cell lines, details their mechanisms of action, and provides standardized protocols for their evaluation.

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines. This has led to the investigation of its derivatives for a wide range of therapeutic applications, including as anticancer agents. These compounds have been shown to influence numerous cellular pathways essential for the survival and proliferation of cancer cells.[1] Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, making them promising candidates for further drug development.

Data Presentation: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various 3H-imidazo[4,5-b]pyridine derivatives across different cancer cell lines.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)MTT45[2]
Imidazo[1,2-a]pyridine (IP-6)HCC1937 (Breast)MTT47.7[2]
Imidazo[1,2-a]pyridine (IP-7)HCC1937 (Breast)MTT79.6[2]
Imidazopyridine Derivative 8MCF-7 (Breast)Not Specified0.082[1]
Bromo-substituted derivative 14GlioblastomaNot Specified8.0[3]
Bromo-substituted derivative 14Non-Hodgkin lymphomaNot Specified8.4[3]
Bromo-substituted derivative 14Pancreatic adenocarcinomaNot Specified9.4[3]
Bromo-substituted derivative 14Acute myeloid leukemiaNot Specified9.5[3]
Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Compound IMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IIMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IIIaMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IIIbMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IVMCF-7 (Breast)Significant ActivityCDK9[4]
Compound VIMCF-7 (Breast)Significant ActivityCDK9[4]
Compound VIIaMCF-7 (Breast)Significant ActivityCDK9[4]
Compound VIIIMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IXMCF-7 (Breast)Significant ActivityCDK9[4]
Compound IHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound VIIcHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound VIIeHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound VIIfHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound VIIIHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound IXHCT116 (Colon)Remarkable ActivityCDK9[4]
Compound 10dMCF-7 (Breast)Attractive PotencymTOR[5]
Compound 10nMCF-7 (Breast)Attractive PotencymTOR[5]
Compound 10dA2780 (Ovarian)Attractive PotencymTOR[5]
Compound 10nA2780 (Ovarian)Attractive PotencymTOR[5]

Mechanism of Action

Derivatives of 3H-imidazo[4,5-b]pyridine exert their anticancer effects through the modulation of several key signaling pathways and cellular processes.

  • Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • mTOR (mammalian target of rapamycin): Certain derivatives have been designed as selective mTOR inhibitors, which can disrupt downstream signaling related to cell growth, proliferation, and survival.[5]

    • CDK9 (Cyclin-dependent kinase 9): Inhibition of CDK9 by imidazo[4,5-b]pyridine compounds can lead to the suppression of transcription and subsequent apoptosis in cancer cells.[4]

    • Aurora Kinases: These kinases are crucial for cell division, and their inhibition by imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and cell death.[6]

  • Modulation of Signaling Pathways:

    • STAT3/NF-κB Pathway: Some imidazo[1,2-a]pyridine derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways, which are critical for inflammation and cancer cell survival.[7][8] This can lead to a reduction in the expression of pro-inflammatory and anti-apoptotic proteins.

    • PI3K/mTOR Pathway: By targeting components of this pathway, these compounds can inhibit cell growth, proliferation, and angiogenesis.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: The culmination of kinase inhibition and pathway modulation often leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing further proliferation of cancer cells.[2][9]

Visualizations

Imidazo_Pyridine_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription STAT3 STAT3 STAT3->Transcription NFkB NF-κB NFkB->Transcription Apoptosis_Proteins Pro-apoptotic Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis CDK9 CDK9 CDK9->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Compound This compound Derivatives Compound->mTOR Inhibition Compound->STAT3 Inhibition Compound->NFkB Inhibition Compound->Apoptosis_Proteins Activation Compound->CDK9 Inhibition

Caption: Proposed signaling pathway of this compound derivatives in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treatment with Imidazo[4,5-b]pyridine Derivatives Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Western Protein Expression (Western Blot) Incubation->Western Flow Apoptosis/Cell Cycle (Flow Cytometry) Incubation->Flow Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Western->Data_Analysis Flow->Data_Analysis

Caption: General experimental workflow for evaluating imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Protein Expression Analysis

Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Running buffer and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Wash treated and untreated cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target multiple key signaling pathways and induce apoptosis in a variety of cancer cell lines warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of these compounds and to elucidate their precise mechanisms of action in different cancer contexts.

References

Application Notes: Antimicrobial Susceptibility Testing of 3H-Imidazo[4,5-B]pyridin-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[4,5-b]pyridine scaffolds are a significant class of nitrogen-containing fused heterocyclic compounds that bear a structural resemblance to purines.[1][2] This structural similarity makes them pharmacologically important, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] As the threat of multi-drug resistant (MDR) bacterial infections grows, the evaluation of novel compounds like 3H-Imidazo[4,5-B]pyridin-7-amine and its analogs for antibacterial and antifungal activity is a critical area of research.[5]

The antimicrobial activity of imidazopyridine derivatives has been attributed to several mechanisms of action, suggesting they are a multi-targeted scaffold.[3] Potential targets include enzymes involved in the synthesis of the cell wall, proteins, folic acid, DNA, and RNA.[3] Specific derivatives have been shown to target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[3]

This document provides a detailed protocol for determining the in vitro antimicrobial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is a standardized, quantitative technique for assessing the potency of a novel antimicrobial agent against a panel of pathogenic microorganisms.[6][7] The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Quantitative Data Summary

While specific MIC values for the parent compound this compound are not extensively published, the following table summarizes representative MIC data for various functionalized imidazo[4,5-b]pyridine derivatives from research literature. This data illustrates the potential of this chemical class as antimicrobial agents.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Imidazo[4,5-b]pyridine Derivatives against Various Bacterial Strains.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
2H-chromene-based IZP (4a)Staphylococcus aureus7.8[3]
2H-chromene-based IZP (4b)Staphylococcus aureus31.25[3]
Amidinophenyl-imidazo[4,5-b]pyridine (14)Escherichia coli>64 µM*[10]
Bromo-substituted imidazo[4,5-b]pyridine (3b)Various BacteriaProminent Activity[4][11]
Bromo-substituted imidazo[4,5-b]pyridine (3k)Various BacteriaProminent Activity[4][11]

*Note: MIC value reported in µM. Prominent activity was noted but specific quantitative values were not provided in the abstract.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the steps to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6] It follows the general principles outlined in the CLSI M07 document.[8]

1. Materials and Reagents

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt (optional, for viability indication)

2. Preparation of Test Compound

  • Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in an appropriate solvent, typically DMSO. Ensure the compound is fully dissolved.

  • The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (read absorbance at 625 nm).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

4. Microtiter Plate Setup

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well (Column 1).

  • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Column 11 will serve as the growth control (broth and inoculum, no compound).

  • Column 12 will serve as the sterility control (broth only).

  • Add 100 µL of the diluted bacterial inoculum (prepared in Step 3) to wells in Columns 1 through 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

5. Incubation and Interpretation

  • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control well.[6]

  • (Optional) Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Visualizations

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the potential mechanisms of action for imidazopyridine compounds and the experimental workflow for the MIC protocol.

G Potential Antimicrobial Mechanisms of Imidazopyridines cluster_compound Imidazopyridine Compound cluster_targets Bacterial Cellular Targets cluster_outcomes Resulting Effects Compound Imidazo[4,5-b]pyridine Scaffold Inhibition Inhibition Compound->Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Cell_Wall Cell Wall Synthesis (Peptidoglycan) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Protein_Synth Protein Synthesis (Ribosomes) Protein_Inhibit Inhibition of Protein Production Protein_Synth->Protein_Inhibit Folic_Acid Folic Acid Synthesis Metabolic_Block Metabolic Blockade Folic_Acid->Metabolic_Block Inhibition->DNA_Gyrase Inhibition->Cell_Wall Inhibition->Protein_Synth Inhibition->Folic_Acid

Caption: Potential multitarget mechanisms of imidazopyridine compounds.

Broth Microdilution MIC Assay Workflow prep_inoculum 1. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Standardized Bacteria (Final Conc: 5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C for 18-24h) inoculate->incubate read_results 5. Read Results Visually for Turbidity incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for the broth microdilution MIC determination.

References

Application Notes and Protocols for the Derivatization of the 7-Amino Group of Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This allows its derivatives to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and antimicrobial agents. While much research has focused on the substitution of the heterocyclic nitrogen atoms (N-1, N-3, and N-4), the derivatization of exocyclic functional groups, such as a 7-amino group, is a critical strategy for fine-tuning the structure-activity relationship (SAR), modulating physicochemical properties, and improving the overall drug-like characteristics of lead compounds.

The 7-amino group on the imidazo[4,5-b]pyridine ring behaves as an aromatic amine. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the fused heterocyclic system. Consequently, derivatization reactions require carefully selected conditions to achieve high yields and avoid competing side reactions at the ring nitrogens. This document provides detailed protocols for two common and highly effective derivatization strategies: acylation (amide formation) and sulfonylation (sulfonamide formation).

Application Note 1: Acylation of 7-Aminoimidazo[4,5-b]pyridine

Acylation of the 7-amino group to form a stable amide bond is a cornerstone of medicinal chemistry. This modification can introduce a wide variety of functional groups, alter hydrogen bonding capabilities, and modulate the compound's pharmacokinetic profile. The reaction can be achieved using activated carboxylic acid derivatives, such as acid chlorides, or by using carboxylic acids in the presence of a coupling agent.

Quantitative Data Summary: Acylation Reactions

The following table summarizes representative conditions for the acylation of a 7-amino-imidazo[4,5-b]pyridine core. Yields are illustrative and may vary based on the specific substrates used.

Derivatization TypeActivating Agent / ReagentBaseSolventConditionsTypical Yield (%)Reference Analogue
Amide Formation Acetyl ChloridePyridinePyridineMicrowave, 120°C, 15 min75-90[1]
Amide Formation Benzoyl ChloridePyridinePyridineMicrowave, 120°C, 15 min70-85[1]
Amide Formation Propanoic AcidHATU / DIPEADMFRoom Temp, 4-12 h65-88[2]
Amide Formation Isonicotinic AcidT3PDMF / TEARoom Temp, 5-12 h70-92[3]

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, T3P: 1-Propylphosphonic anhydride, TEA: Triethylamine.

Experimental Protocol 1: Microwave-Assisted Acylation with Acid Chlorides

This protocol is adapted from a method used for the analogous 7-amino-pyrido[2,3-d]pyrimidine system and offers a rapid and efficient route to amide derivatives.[1]

Materials:

  • 7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 eq)

  • Anhydrous Pyridine

  • Macroporous Tris(hydroxymethyl)aminomethane (MP-Tris) scavenger resin

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add the 7-aminoimidazo[4,5-b]pyridine substrate (e.g., 0.1 mmol, 13.4 mg).

  • Add anhydrous pyridine (1.0 mL) to dissolve the substrate.

  • Add the acid chloride (1.5 eq, 0.15 mmol) dropwise to the stirred solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, add MP-Tris scavenger resin (3.0 eq) to the reaction mixture. This resin quenches excess acid chloride and scavenges the HCl byproduct.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove the resin, washing the resin with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(imidazo[4,5-b]pyridin-7-yl)amide.

Experimental Protocol 2: Amide Coupling with Carboxylic Acids using HATU

This protocol employs a standard peptide coupling agent for forming amide bonds under mild conditions, which is ideal for complex or sensitive substrates.[2]

Materials:

  • 7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the 7-aminoimidazo[4,5-b]pyridine substrate (1.0 eq) to the flask.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) to obtain the pure amide product.

Application Note 2: Sulfonylation of 7-Aminoimidazo[4,5-b]pyridine

Sulfonamides are key functional groups in a multitude of approved drugs. The sulfonylation of the 7-amino group introduces a tetrahedral sulfonamide linkage that can act as a hydrogen bond acceptor and engage in different biological interactions compared to the planar amide bond.

Quantitative Data Summary: Sulfonylation Reactions

The following table summarizes representative conditions for the sulfonylation of a 7-amino group on a heterocyclic core, based on protocols for analogous systems.[4]

Derivatization TypeReagentBaseSolventConditionsTypical Yield (%)Reference Analogue
Sulfonamide Formation Benzenesulfonyl chloridePyridinePyridine80-90°C, 4 h70-85[4]
Sulfonamide Formation 4-Methylbenzenesulfonyl chloridePyridinePyridine80-90°C, 4 h65-80[4]
Sulfonamide Formation 4-Nitrobenzenesulfonyl chloridePyridineDCMRoom Temp, 6 h75-90[4]
Experimental Protocol 3: Synthesis of N-(Imidazo[4,5-b]pyridin-7-yl)benzenesulfonamide

This protocol is adapted from a well-established method for the sulfonylation of other amino-heterocycles and provides a reliable route to sulfonamide derivatives.[4]

Materials:

  • 7-Aminoimidazo[4,5-b]pyridine substrate (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 7-aminoimidazo[4,5-b]pyridine substrate (1.0 eq) in anhydrous pyridine in a round-bottom flask. Cool the flask in an ice bath (0°C).

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Allow the reaction to warm to room temperature and then heat to 80-90°C for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with DCM (3x).

  • Combine the organic extracts and wash them with 1M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure sulfonamide product.

Visualizations

General Derivatization Workflow

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation start 7-Aminoimidazo[4,5-b]pyridine reagent_acyl R-COCl or R-COOH + Coupling Agent start->reagent_acyl reagent_sulfonyl R-SO2Cl start->reagent_sulfonyl product_amide Product: N-(Imidazo[4,5-b]pyridin-7-yl)amide reagent_acyl->product_amide Amide Bond Formation product_sulfonamide Product: N-(Imidazo[4,5-b]pyridin-7-yl)sulfonamide reagent_sulfonyl->product_sulfonamide Sulfonamide Bond Formation G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification start Carboxylic Acid (R-COOH) activated_ester Activated Intermediate start->activated_ester  + activator Coupling Agent (e.g., HATU) activator->activated_ester amine 7-Aminoimidazo [4,5-b]pyridine activated_ester->amine Nucleophilic Attack product Crude Amide Product amine->product workup Aqueous Workup product->workup purify Chromatography workup->purify final_product Pure Amide purify->final_product

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 7-Substituted 3H-Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere. This structural similarity has led to the development of numerous derivatives targeting key enzymes in cellular signaling pathways, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This document provides a detailed overview of the structure-activity relationship (SAR) for a series of 7-substituted 3H-imidazo[4,5-b]pyridine analogs, with a focus on their activity as kinase inhibitors. While a comprehensive SAR study on 3H-imidazo[4,5-b]pyridin-7-amine analogs is not extensively covered in the available literature, this report focuses on a well-documented series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives to elucidate the impact of substitutions at the 7-position on kinase inhibition, particularly targeting Aurora kinases.[1][2]

Structure-Activity Relationship (SAR) of 7-Substituted 3H-Imidazo[4,5-b]pyridine Analogs

The exploration of substituents at the 7-position of the 3H-imidazo[4,5-b]pyridine core has been a key strategy in the development of potent and selective kinase inhibitors. A notable example is the investigation of 7-(pyrazol-4-yl) derivatives as inhibitors of Aurora kinases.[1][2]

The 3H-imidazo[4,5-b]pyridine core acts as a hinge-binding motif, a common feature of many Type I kinase inhibitors. The nitrogen atoms in the bicyclic system form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded compounds with inhibitory activity against a range of kinases, including Aurora-A.[1][2] The subsequent SAR study focused on modifications of the N1-substituent of the pyrazole ring to understand its influence on kinase inhibitory potency and selectivity.

Key Findings:

  • N1-Substituent of the Pyrazole Ring: Modifications to the benzyl group at the N1 position of the pyrazole ring led to distinct differences in the binding mode of the inhibitors with Aurora-A.[1][2]

  • Interaction with the P-loop vs. Post-Hinge Region: Co-crystallization studies revealed that some analogs, such as those with a simple benzyl or a 4-fluorobenzyl substituent, interact with the P-loop of the kinase. In contrast, analogs with smaller N1-substituents on the pyrazole, like a methyl or ethyl group, engage with Thr217 in the post-hinge region.[1][2] This provides a structural basis for designing compounds with different interaction profiles.

  • Kinase Selectivity: The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has been suggested as a template for designing multi-targeted kinase inhibitors due to the observed promiscuous kinase inhibition profile of some analogs.[1][2]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a selection of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analogs against Aurora-A kinase.

Compound IDR (N1-substituent on pyrazole)Aurora-A IC50 (µM)
7a Benzyl0.23
14a Methyl1.4
14b Ethyl0.94
14d 4-Fluorobenzyl0.19

Data extracted from Bavetsias et al., Bioorg. Med. Chem. Lett. 2015, 25 (19), 4203–4209.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the SAR studies of 3H-imidazo[4,5-b]pyridine analogs as kinase inhibitors.

Protocol 1: General Procedure for the Synthesis of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine Analogs

A common synthetic route to access these analogs involves a Suzuki cross-coupling reaction.

Materials:

  • 7-Chloro-3H-imidazo[4,5-b]pyridine precursor

  • Appropriate N-substituted pyrazole-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the 7-chloro-3H-imidazo[4,5-b]pyridine precursor in a mixture of 1,4-dioxane and water, add the corresponding N-substituted pyrazole-4-boronic acid pinacol ester.

  • Add the base (e.g., 2M aqueous Na2CO3).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro potency of compounds against a specific kinase, such as Aurora-A.

Materials:

  • Recombinant human Aurora-A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (e.g., a pre-determined optimal concentration of Aurora-A) to the wells containing the test compound and the positive control. Add 2 µL of kinase assay buffer without the enzyme to the negative control (blank) wells.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Kemptide and ATP at their Km values) to all wells.

  • Kinase Reaction: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include wells with vehicle (DMSO) as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Metaphase Metaphase / Anaphase cluster_Inhibitors Therapeutic Intervention CyclinB_CDK1 Cyclin B / CDK1 AuroraA Aurora A CyclinB_CDK1->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA co-activates AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CPC Chromosomal Passenger Complex CPC->AuroraB localizes AuroraA_Inhibitor Aurora A Inhibitor AuroraB_Inhibitor Aurora B Inhibitor AuroraB_Inhibitor->AuroraB AuroraA_Initor AuroraA_Initor AuroraA_Initor->AuroraA

Caption: Simplified signaling pathway of Aurora A and Aurora B kinases during mitosis.

Experimental Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Iteration start Scaffold Selection (3H-Imidazo[4,5-b]pyridine) design Analog Design (e.g., R-group modification at C7) start->design synthesis Chemical Synthesis design->synthesis biochemical In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical cellular Cell-Based Assay (e.g., Proliferation, GI50) biochemical->cellular sar SAR Analysis cellular->sar optimization Lead Optimization sar->optimization Iterative Cycle optimization->design end Preclinical Candidate optimization->end

Caption: General workflow for a structure-activity relationship (SAR) study.

Logical Relationship

SAR_Logic cluster_modifications Structural Modifications at C7 cluster_activity Biological Activity Scaffold Core Scaffold 3H-Imidazo[4,5-b]pyridine R_group R-Group Variation H Pyrazolyl Substituted Pyrazolyl Activity Kinase Inhibition (IC50) Low Activity Moderate Activity High Activity R_group:f0->Activity:f0 correlates to R_group:f1->Activity:f1 correlates to R_group:f2->Activity:f2 correlates to

Caption: Logical relationship between C7 modifications and kinase inhibitory activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine and its derivatives, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the 3H-Imidazo[4,5-B]pyridine core structure.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 3H-Imidazo[4,5-B]pyridines can stem from several factors, including incomplete reaction, formation of side products, and degradation of starting materials or products. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Reagent Purity: Ensure the purity of your starting materials, particularly the diamine and aldehyde/carboxylic acid precursors. Impurities can interfere with the reaction.

    • Reaction Time and Temperature: The cyclization step can be sensitive to both time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some syntheses require prolonged heating, while others may suffer from degradation at elevated temperatures. For instance, in some procedures, a decrease in temperature from 95 °C to 85 °C was crucial to prevent degradation.[1]

    • Catalyst Activity: If using a catalyst (e.g., Pd(dppf)Cl₂ in Suzuki couplings or an acid/base catalyst for cyclization), ensure its activity is not compromised.[1] Consider using fresh catalyst or a different catalyst system.

  • Side Product Formation:

    • Tautomerization and Regioisomer Formation: The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, and reactions with unsymmetrical precursors can lead to the formation of regioisomers.[2] Careful control of reaction conditions and purification by column chromatography are often necessary to isolate the desired isomer.[2]

    • Oxidation/Decomposition: The diaminopyridine intermediate can be susceptible to air oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.[1]

  • Purification Losses:

    • Solubility Issues: The product may have limited solubility in the chosen recrystallization or chromatography solvents, leading to losses during purification. Experiment with different solvent systems to find one that provides good solubility for purification and subsequent precipitation.

    • Column Chromatography: While effective, column chromatography can lead to yield loss.[2] Optimizing the stationary phase (e.g., silica gel mesh size) and eluent system can improve recovery.

Question: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be and how can I resolve this?

Answer: The presence of multiple spots on a TLC plate often indicates a mixture of products, which could include:

  • Unreacted Starting Materials: If the reaction has not gone to completion.

  • Intermediates: Such as the initial condensation product before cyclization.

  • Desired Product: The target this compound.

  • Isomeric Byproducts: Including regioisomers and tautomers.[2] Alkylation reactions on the imidazo[4,5-b]pyridine core, for example, can occur at different nitrogen atoms, leading to a mixture of N1, N3, and N4 regioisomers.[2]

Troubleshooting Steps:

  • Optimize Chromatography: Experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve better separation on the TLC plate. This will also inform the conditions for column chromatography.

  • Reaction Condition Adjustment: Altering the reaction temperature, time, or catalyst may favor the formation of the desired product over side products.

  • Spectroscopic Analysis: If separation is challenging, consider isolating the mixture and analyzing it using NMR or LC-MS to identify the different components. This information can provide clues about the side reactions occurring.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the imidazo[4,5-b]pyridine core?

A1: A frequently used starting material is a substituted 2,3-diaminopyridine, which can be reacted with various aldehydes or carboxylic acids to form the imidazole ring.[2][3] Another common precursor is 2-chloro-3-nitropyridine, which undergoes a series of reactions including nucleophilic substitution, nitro group reduction, and cyclization.[4]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Standard laboratory safety practices should always be followed. Many of the reagents used, such as organic solvents (DMF, dioxane), acids, and bases, are hazardous.[1] Palladium catalysts can be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q3: How can I confirm the structure of my final product?

A3: The structure of the synthesized this compound derivative should be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
6-chloro-3-nitropyridin-2-aminePhenyl boronic acid, Na₂CO₃Pd(dppf)Cl₂Dioxane:H₂O (2:1)901673-75[1]
5-bromo-2,3-diaminopyridineBenzaldehyde, Iodine-Ethanol90 (reflux)2480[2]
2-chloro-3-nitropyridinePrimary amine, Zn, HCl, Aromatic aldehyde-H₂O-IPA (1:1)802.75Not Specified[4]
2,3-diaminopyridineBenzaldehyde, Na₂S₂O₅-DMSO1650.2555.7[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from a literature procedure.[2]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol

  • Iodine

  • Distilled water

Procedure:

  • Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.

  • Add 5.84 mmol of benzaldehyde dropwise to the solution.

  • Add 0.531 mmol of iodine to the reaction mixture.

  • Heat the solution to reflux with magnetic stirring at 90 °C.

  • Continue refluxing for 24 hours, during which a brown solid should form.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash it three times with distilled water.

  • Dry the collected solid in an oven to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine start Dissolve 5-bromo-2,3-diaminopyridine in Ethanol add_benzaldehyde Add Benzaldehyde start->add_benzaldehyde add_iodine Add Iodine add_benzaldehyde->add_iodine reflux Reflux at 90°C for 24h add_iodine->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash with Water cool->filter_wash dry Dry the Product filter_wash->dry

Caption: Experimental workflow for the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products degradation Degradation low_yield->degradation check_purity Check Reagent Purity incomplete_rxn->check_purity optimize_conditions Optimize Time/Temp incomplete_rxn->optimize_conditions side_products->optimize_conditions optimize_purification Optimize Purification side_products->optimize_purification degradation->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

Caption: Troubleshooting logic for addressing low reaction yields.

References

overcoming regioselectivity issues in imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving regioselectivity during the synthesis and functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in imidazo[4,5-b]pyridine synthesis?

A1: The main regioselectivity issues arise from the presence of multiple reactive nitrogen atoms in the imidazo[4,5-b]pyridine core. Key challenges include:

  • N-Alkylation/N-Arylation: The imidazole ring has two nucleophilic nitrogens, N1 and N3. Alkylation or arylation reactions can lead to a mixture of N1- and N3-substituted isomers. Furthermore, the pyridine nitrogen (N4) can also undergo alkylation, leading to a complex mixture of products.[1][2] The formation of these regioisomers is highly dependent on reaction conditions and the substitution pattern of the starting material.[2]

  • Cyclization of Precursors: When synthesizing the core structure from substituted 2,3-diaminopyridines, the initial condensation and cyclization can result in different isomers depending on which amino group attacks the electrophilic carbon.

  • C-H Functionalization: Direct functionalization of the heterocyclic core, for instance at the C2 position, can be challenging without directing groups. Protecting one of the imidazole nitrogens is a common strategy to achieve regioselective C-H activation at a specific position.[3]

Q2: How do substituents on the pyridine ring influence regioselectivity in N-alkylation?

A2: Substituents on the pyridine ring can exert significant steric and electronic effects that influence the site of N-alkylation. For example, a substituent at the C7 position can sterically hinder alkylation at the adjacent N1 position, thereby favoring substitution at the more accessible N3 position.[3] Computational studies on related systems have shown that regioselectivity in N-alkylation is often governed by "steric approach control".[4]

Q3: Is it possible to achieve selective synthesis of N1-substituted imidazo[4,5-b]pyridines?

A3: Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often yields a mixture of isomers, making regioselective synthesis of the N1-isomer challenging.[5] More effective strategies involve starting with a precursor that already has the desired substitution pattern. For example, using 2-amino-3-methylaminopyridine as a starting material allows for the controlled synthesis of N1-methylated imidazo[4,5-b]pyridine derivatives.[5] Another advanced method is the palladium-catalyzed coupling of amides with 3-amino-2-chloropyridines, which provides access to products with substitution at the N1 and C2 positions.[6][7]

Q4: What is Phase Transfer Catalysis (PTC) and how does it affect the regioselectivity of N-alkylation?

A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a solid and a liquid). In the context of imidazo[4,5-b]pyridine synthesis, PTC has been employed for N-alkylation reactions.[8] However, under these conditions, a mixture of regioisomers is often observed. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under PTC conditions can yield both N3 and N4 isomers, and in the case of ethyl bromoacetate as the alkylating agent, a mixture of N1, N3, and N4 isomers was reported.[2] This suggests that while PTC can promote the reaction, it may not be the optimal method for achieving high regioselectivity.

Troubleshooting Guide

Problem 1: My N-alkylation reaction yields an inseparable mixture of N1 and N3 regioisomers.

This is a common issue due to the similar nucleophilicity of the N1 and N3 atoms in the imidazole ring.

Logical Flowchart for Troubleshooting N-Alkylation

start Problem: Mixture of N1/N3 Isomers check_sterics Analyze Steric Hindrance Is N1 or N3 more hindered? start->check_sterics steric_solution Solution: Modify substituents to enhance steric bias. A bulky group at C7 can favor N3 substitution. check_sterics->steric_solution Yes check_reagents Evaluate Reagents Is the alkylating agent bulky? What base is being used? check_sterics->check_reagents No/Unclear reagent_solution Solution: Use a bulkier alkylating agent to increase steric sensitivity. Experiment with different bases (e.g., K2CO3, NaH). check_reagents->reagent_solution Yes change_strategy Consider Alternative Strategy check_reagents->change_strategy No Improvement strategy_solution Solution: Synthesize the core with the alkyl group already in place. (e.g., start with N-alkylated 2,3-diaminopyridine). change_strategy->strategy_solution

Caption: Troubleshooting workflow for N1/N3 regioselectivity.

Quantitative Data on Regioselective N-Alkylation

Starting MaterialAlkylating AgentBase / Solvent / ConditionsMajor Product(s)Yield (%)Reference
6-bromo-2-nitrophenyl-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃, n-Bu₄NBr, DMF, RT, 24hN3-allyl87[8]
6-bromo-2-nitrophenyl-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃, n-Bu₄NBr, DMF, RT, 24hN3-propargyl82[8]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl chlorideK₂CO₃, Phase Transfer CatalystN3 and N4 mixtureN/A[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK₂CO₃, Phase Transfer CatalystN1, N3, N4 mixtureN/A[2]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃, DMF, RTN1/N3 mixtureN/A[4]
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃, DMF, RTN1/N3 mixtureN/A[4]
Problem 2: My C-H arylation reaction is not selective for the C2 position.

Direct C-H activation on an unprotected imidazo[4,5-b]pyridine can be unselective. Regiocontrol is crucial for obtaining the desired C2-substituted product.

Experimental Workflow for Regioselective C2-Arylation

cluster_0 Step 1: N-Protection cluster_1 Step 2: C-H Activation cluster_2 Step 3: Deprotection start Imidazo[4,5-b]pyridine protect Protect Imidazole-N (e.g., N3-protection with MEM-Cl) start->protect activate Direct C2-Arylation (Aryl Halide, Pd(OAc)2, CuI, Base) protect->activate deprotect Remove Protecting Group activate->deprotect final C2-Aryl-Imidazo[4,5-b]pyridine deprotect->final

Caption: Workflow for regioselective C2-arylation via N-protection.

Key Considerations:

  • Choice of Protecting Group: A protecting group on one of the imidazole nitrogens (typically N3) can direct the C-H activation to the C2 position. The (2-methoxyethoxy)methyl (MEM) group is an effective choice.[3]

  • Catalyst System: Palladium and copper co-catalyzed systems are often employed for these direct arylation reactions.[3] Optimization of the catalyst, ligands, and base is critical for achieving high yields.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N3-Alkylation under PTC

This protocol is adapted from the synthesis of N3-allyl and N3-propargyl derivatives.[8]

  • Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine starting material (1.25 mmol) in DMF (40 mL), add potassium carbonate (K₂CO₃, 2.75 mmol) and tetra-n-butylammonium bromide (n-Bu₄NBr, 0.187 mmol).

  • Addition of Alkylating Agent: Add the alkylating agent (allyl bromide or propargyl bromide, 2 mmol) in small portions to the stirred mixture.

  • Reaction: Continue stirring at room temperature for 24 hours.

  • Workup: Remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the N3-alkylated product.

Protocol 2: Regioselective Synthesis of C2-Aryl-Imidazo[4,5-b]pyridines

This protocol is based on the C-H activation approach using an N3-protected substrate.[3]

  • N3-Protection: Protect the 3H-imidazo[4,5-b]pyridine with a suitable protecting group (e.g., MEM-Cl) to obtain the N3-(2-methoxyethoxy)methyl derivative.

  • C2-Arylation Reaction:

    • In a reaction vessel, combine the N3-protected imidazo[4,5-b]pyridine (1 eq.), the desired aryl iodide (2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), copper(I) iodide (CuI, 3 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: After cooling, perform an appropriate aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the N3-protected C2-arylated product.

  • Deprotection: Remove the N3-protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for MEM) to yield the final C2-arylated imidazo[4,5-b]pyridine.

Signaling Pathway Context

Imidazo[4,5-b]pyridine derivatives are recognized as potent inhibitors of various protein kinases, making them relevant in drug discovery for cancer and inflammatory diseases.[3] For example, they have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation.

Simplified Aurora Kinase Signaling Pathway

G2_M G2/M Phase Transition AuroraA Aurora A Kinase G2_M->AuroraA AuroraB Aurora B Kinase G2_M->AuroraB Spindle Mitotic Spindle Formation AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Proliferation Cell Proliferation Spindle->Proliferation Apoptosis Apoptosis Spindle->Apoptosis Cytokinesis->Proliferation Cytokinesis->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora Kinases by imidazo[4,5-b]pyridines.

References

troubleshooting side reactions in the synthesis of 7-amino-imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 7-amino-imidazo[4,5-b]pyridine core?

A1: The primary methods for synthesizing the imidazo[4,5-b]pyridine scaffold, from which the 7-amino derivative can be obtained, include:

  • Condensation of Diaminopyridines: A prevalent method involves the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as a carboxylic acid or an aldehyde. This reaction is typically performed under acidic conditions or at elevated temperatures.[1]

  • Palladium-Catalyzed Amidation: This approach utilizes a palladium-catalyzed amidation of a 2-chloro-3-amino-heterocycle followed by an in-situ cyclization to form the imidazole ring.[1][2]

  • Reaction with Cyanogen Bromide: Cyclization of a suitable diaminopyridine precursor with cyanogen bromide can also yield the desired amino-imidazo[4,5-b]pyridine core.[3]

Q2: Why is the formation of regioisomers a significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines?

A2: Regioisomer formation is a frequent complication due to the unsymmetrical nature of the 2,3-diaminopyridine starting material. When substituents are introduced, particularly on the imidazole ring nitrogen, the reaction can proceed at either the N1 or N3 position, resulting in a mixture of isomers. These regioisomers often possess very similar physical and chemical properties, which makes their separation challenging.[1]

Q3: How can I confirm the structures of the different regioisomers?

A3: A combination of advanced spectroscopic techniques is crucial for the unambiguous structural determination of regioisomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) , are particularly powerful. These methods help establish the connectivity and spatial relationships between different atoms within the molecule, allowing for a definitive assignment of the substituent's position.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-amino-imidazo[4,5-b]pyridines.

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature.[1]
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, or bases. The choice of these reagents can significantly impact reaction efficiency. For instance, in Pd-catalyzed couplings, the ligand choice is critical.[4]
Degradation of Starting Materials or Product Ensure the use of high-purity, dry reagents and solvents. If the product is known to be sensitive to air or light, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]
Inefficient Purification Re-evaluate your purification method. If using column chromatography, try different solvent systems (eluents) or stationary phases. Recrystallization from a suitable solvent can also be an effective method to improve both yield and purity.[1]
Issue 2: Formation of and Difficulty in Separating Regioisomers
Possible CauseSuggested Solution
Lack of Regiocontrol in the Reaction Investigate the influence of reaction parameters on regioselectivity. For N-alkylation reactions, factors such as the choice of base, solvent, and reaction temperature can alter the ratio of isomers formed.[1] In some cases, employing a directed synthesis strategy, such as a regioselective palladium-catalyzed reaction, can provide superior control over the desired isomer.[2]
Steric Hindrance The steric bulk of the reactants can influence the regiochemical outcome. Modifying substituents on the starting materials to introduce steric hindrance may favor the formation of one regioisomer over the other.[1]
Co-elution during Chromatography For separating stubborn regioisomers, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often more effective than standard column chromatography. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for isomer separation.[1]
Issue 3: Presence of Other Side Products
Possible CauseSuggested Solution
Incomplete Cyclization In reactions where the imidazole ring is formed, incomplete cyclization can leave unreacted intermediates. Ensure adequate reaction time and temperature. The use of a suitable dehydrating agent or acidic/basic catalyst can promote efficient cyclization.
Over-alkylation or Polyalkylation During N-alkylation steps, multiple alkyl groups may be introduced, leading to polyalkylated byproducts. This is particularly a risk with highly reactive alkylating agents. Use a stoichiometric amount of the alkylating agent and consider a less reactive base or lower reaction temperature to minimize this side reaction.[5][6]
Side Reactions with Reagents Certain reagents can lead to specific side products. For example, when using cyanogen bromide, careful control of reaction conditions is necessary to avoid potential side reactions or decomposition.[7][8] Ensure that the purity of all reagents is high.

Quantitative Data Summary

The following tables provide a summary of how different reaction conditions can influence the outcome of syntheses related to imidazo[4,5-b]pyridines.

Table 1: Influence of Reaction Conditions on Product Yield

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3XantphosK3PO4t-BuOHReflux1251-99[4]
2Al3+-K10 Clay-----80-93[4]
3---WaterThermal-83-87[4]
4Pd(dppf)Cl2-Na2CO3Dioxane:H2O901674-75[9]

Table 2: Example Yields for the Synthesis of Substituted Imidazo[4,5-b]pyridines

PrecursorReagentConditionsProductYield (%)Reference
2,3-DiaminopyridineBenzaldehydeDMSO, Na2S2O52-Phenyl-1H-imidazo[4,5-b]pyridine56[5]
5-Bromo-2,3-diaminopyridineBenzaldehydeDMSO, Na2S2O56-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine91[5]
2,3-Diamino-pyridine2-Cyano-acetamide185 °C2-(1H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile-
Diamine CompoundCyanogen BromideH2O, Reflux6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine85[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with substituted benzaldehydes in the presence of sodium metabisulfite.[5]

  • To a solution of the appropriate 2,3-diaminopyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add the corresponding substituted benzaldehyde (1.0 eq) and sodium metabisulfite (Na2S2O5).

  • Heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Cyclization with Cyanogen Bromide

This protocol describes the formation of a 2-amino-imidazo[4,5-b]pyridine derivative using cyanogen bromide.[3]

  • Dissolve the diaminopyridine precursor (1.0 eq) in water.

  • To this solution, add a solution of cyanogen bromide (1.0 eq) in water.

  • Reflux the reaction mixture for the appropriate amount of time (e.g., 12 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with a suitable solvent and dry to yield the 2-amino-imidazo[4,5-b]pyridine derivative.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation 2,3-Diaminopyridine->Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Condensation Crude Imidazo[4,5-b]pyridine Crude Imidazo[4,5-b]pyridine Condensation->Crude Imidazo[4,5-b]pyridine Column Chromatography Column Chromatography Crude Imidazo[4,5-b]pyridine->Column Chromatography Recrystallization Recrystallization Crude Imidazo[4,5-b]pyridine->Recrystallization Pure 7-Amino-imidazo[4,5-b]pyridine Pure 7-Amino-imidazo[4,5-b]pyridine Column Chromatography->Pure 7-Amino-imidazo[4,5-b]pyridine Recrystallization->Pure 7-Amino-imidazo[4,5-b]pyridine

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Regioisomer Issue? Regioisomer Issue? Low Yield?->Regioisomer Issue? No Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions Yes Other Side Products? Other Side Products? Regioisomer Issue?->Other Side Products? No Modify Synthetic Route Modify Synthetic Route Regioisomer Issue?->Modify Synthetic Route Yes Characterize Byproducts Characterize Byproducts Other Side Products?->Characterize Byproducts Yes End End Other Side Products?->End No Optimize Purification Optimize Purification Check Reaction Conditions->Optimize Purification Optimize Purification->Regioisomer Issue? Modify Synthetic Route->Other Side Products? Characterize Byproducts->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Optimizing Amination Reactions for the Imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of the imidazo[4,5-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amination of the imidazo[4,5-b]pyridine core?

A1: The most prevalent and versatile method for the amination of the imidazo[4,5-b]pyridine core is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1] This method allows for the formation of a C-N bond between a halo-imidazo[4,5-b]pyridine (typically chloro- or bromo-substituted) and a primary or secondary amine. Other methods, though less common, include nucleophilic aromatic substitution (SNAr), which is generally limited to highly activated substrates.

Q2: I am observing low to no yield in my Buchwald-Hartwig amination. What are the likely causes?

A2: Low or no product yield is a common issue that can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] The choice of palladium precursor and ligand is also critical and substrate-dependent.

  • Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle. The choice between strong bases like sodium tert-butoxide (NaOtBu) and weaker bases like cesium carbonate (Cs₂CO₃) can significantly impact the reaction outcome. The solvent must be anhydrous and capable of solubilizing the reactants. Toluene and dioxane are common choices.[3]

  • Low Reaction Temperature: Amination reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.

  • Poor Quality of Starting Materials: Impurities in the halo-imidazo[4,5-b]pyridine or the amine can poison the catalyst. Ensure your starting materials are of high purity.

Q3: What are the common side reactions observed during the amination of imidazo[4,5-b]pyridines?

A3: A common side reaction is the hydrodehalogenation of the starting material, where the halogen atom is replaced by a hydrogen atom. This is often competitive with the desired amination. Another potential side reaction is the dimerization of the starting halide or the formation of byproducts from the decomposition of the catalyst or ligands.

Q4: How can I control regioselectivity when functionalizing the imidazo[4,5-b]pyridine core?

A4: Regioselectivity can be a challenge due to the presence of multiple nitrogen atoms. In the case of N-amination or alkylation, the reaction can occur at different nitrogen atoms of the imidazole ring. Directing groups or careful selection of reaction conditions (e.g., choice of base and solvent) can help influence the regiochemical outcome. For C-H functionalization, the inherent electronic properties of the ring system often direct substitution to specific positions.[4]

Q5: What are the best practices for purifying aminated imidazo[4,5-b]pyridine products?

A5: Purification is typically achieved through column chromatography on silica gel.[5][6] A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, is often effective. Recrystallization can also be used for further purification if a suitable solvent system is found. It is important to note that the basic nature of the aminated products may require the use of a neutral or slightly basic solvent system to avoid streaking on the silica gel column. In some cases, a small amount of triethylamine is added to the eluent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Pd(0) oxidized)Ensure rigorous exclusion of oxygen and moisture. Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-catalyst.
Inappropriate ligand for the substrateScreen a variety of phosphine ligands (e.g., Xantphos, BINAP, RuPhos). The choice of ligand is highly substrate-dependent.[1]
Incorrect base or insufficient amountFor electron-poor heterocycles, a strong base like NaOtBu or K₃PO₄ is often required. Ensure at least stoichiometric amounts of the base are used.
Low reaction temperatureGradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition.
Significant Side Product Formation (e.g., Hydrodehalogenation) Reaction temperature is too highLower the reaction temperature and prolong the reaction time.
Choice of phosphine ligandSome ligands are more prone to promoting hydrodehalogenation. Screen different ligands.
Presence of waterEnsure all reagents and solvents are anhydrous.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Catalyst deactivationIncrease catalyst loading slightly. Ensure the reaction is well-stirred.
Difficulty in Product Purification Product is too polar and streaks on silica gelAdd a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent for column chromatography.
Co-elution with starting materials or byproductsOptimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar.

Data Presentation

The following tables provide a summary of representative reaction conditions for the Buchwald-Hartwig amination of halo-heterocycles, which can serve as a starting point for the optimization of the amination of the imidazo[4,5-b]pyridine core.

Table 1: Effect of Catalyst and Ligand on Amination Yield

EntryHalo-heterocycleAminePd-Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBuToluene8085[3]
22-ChloropyridineMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane10092[7]
33-BromopyridineAniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene10091[3]
42-Halo-imidazo[4,5-b]pyridinePyridonePd(OAc)₂XantPhosCs₂CO₃Dioxane11049-95[1]

Table 2: Influence of Base and Solvent on Amination Yield

EntryHalo-heterocycleAminePd-Source/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Bromopyridinen-ButylaminePd₂(dba)₃/XPhosK₃PO₄Dioxane10096[3]
23-Bromopyridinen-ButylaminePd₂(dba)₃/XPhosNaOtBuToluene10094[3]
33-Bromopyridinen-ButylaminePd₂(dba)₃/XPhosCs₂CO₃Dioxane10078[3]
46-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllylamine-K₂CO₃DMFRT54-87[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2-Chloro-imidazo[4,5-b]pyridine with a Secondary Amine

This protocol provides a general starting point for the Buchwald-Hartwig amination of a 2-chloro-imidazo[4,5-b]pyridine derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2-Chloro-imidazo[4,5-b]pyridine derivative (1.0 eq)

  • Secondary amine (e.g., morpholine, 1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-chloro-imidazo[4,5-b]pyridine derivative, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the secondary amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Halo-imidazo[4,5-b]pyridine, Pd-catalyst, Ligand, and Base in a flame-dried flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_solvents Add Degassed Solvent and Amine inert->add_solvents heat Heat to 80-110 °C with Stirring add_solvents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Isolated Product purify->end troubleshooting_logic start Low/No Product Yield? catalyst_check Is the catalyst active and handled under inert conditions? start->catalyst_check Yes side_reactions Significant side reactions observed? start->side_reactions No temp_check Is the reaction temperature optimal? catalyst_check->temp_check Yes use_precatalyst Use a pre-catalyst or fresh reagents. catalyst_check->use_precatalyst No reagent_check Are reagents and solvents pure and anhydrous? temp_check->reagent_check Yes increase_temp Increase temperature incrementally. temp_check->increase_temp No use_anhydrous Use anhydrous, degassed solvents and pure reagents. reagent_check->use_anhydrous No reagent_check->side_reactions Yes screen_base Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->screen_base Yes screen_ligand Screen different phosphine ligands. screen_base->screen_ligand

References

addressing solubility problems of 3H-Imidazo[4,5-B]pyridin-7-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3H-Imidazo[4,5-B]pyridin-7-amine

Welcome to the technical support center for this compound and related imidazopyridine compounds. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges encountered in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous media?

A1: The solubility of heterocyclic compounds like this compound is influenced by several factors:

  • Molecular Structure: The fused aromatic ring system contributes to the compound's hydrophobicity, which can lead to low solubility in water.

  • pH-Dependence: The presence of an amine group means the compound's solubility is likely pH-dependent. Amines are basic and can become protonated in acidic solutions, forming more soluble salts.[1][2]

  • Intermolecular Forces: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to surround and dissolve the compound.

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. Why is this happening?

A2: This is a common issue known as "solvent-shifting." While your compound may be highly soluble in an organic solvent like DMSO, its solubility in the final aqueous-based cell culture media is much lower.[3] When the DMSO stock is diluted into the media, the DMSO concentration decreases, and the compound may precipitate out of the solution.[3][4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration at or below 0.1% to minimize toxicity.[5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Troubleshooting Guide

This section provides a step-by-step approach to resolving solubility issues with this compound in your experiments.

Issue 1: Compound crashes out of solution when preparing aqueous working dilutions.

Solution Workflow:

  • Optimize DMSO Concentration: Ensure you are using the highest tolerated final DMSO concentration for your assay to keep the compound in solution.[3]

  • pH Adjustment: Since the compound contains an amine group, its solubility may increase in acidic conditions.[6] Try dissolving the compound in a buffer with a lower pH.

  • Use of Co-solvents: Incorporating a co-solvent can help improve solubility.[7][8] Co-solvents reduce the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[8][]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[10][11]

Issue 2: Inconsistent results in biological assays.

Solution Workflow:

  • Confirm Compound is Fully Dissolved: Visually inspect your solutions for any precipitate. Undissolved compound can lead to variability in your results.

  • Sonication: Gentle sonication can help to break up small particles and improve dissolution.

  • Freshly Prepare Solutions: Prepare your working solutions fresh for each experiment to avoid potential degradation or precipitation over time.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions

SolventDielectric ConstantNotes
DMSO47.2High dissolving power, but can be toxic to cells at high concentrations.
Ethanol24.6Less toxic than DMSO, but may not be as effective for highly hydrophobic compounds.
PEG 40012.5A non-toxic polymer that can be used as a co-solvent.[8]

Table 2: Hypothetical Solubility of this compound under Various Conditions

ConditionSolubility (µg/mL)
Deionized Water (pH 7.0)< 1
PBS (pH 7.4)< 1
0.1 M HCl (pH 1.0)50
PBS with 5% DMSO10
PBS with 10% PEG 40015
PBS with 2% HP-β-Cyclodextrin25

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

Objective: To prepare a high-concentration stock solution of this compound using a co-solvent to improve solubility.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound.

  • Add a minimal amount of DMSO to dissolve the compound completely.

  • Slowly add PEG 400 to the solution while vortexing to reach the final desired stock concentration.

  • Visually inspect the solution to ensure there is no precipitation.

  • Store the stock solution at -20°C.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)

  • Shaker incubator

  • HPLC system

Procedure:

  • Add an excess amount of this compound to each buffer in separate vials.

  • Incubate the vials in a shaker incubator at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound using HP-β-CD.[10]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 2-10% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue to stir the mixture at room temperature for 24 hours.

  • Filter the solution to remove any undissolved compound. The resulting clear solution contains the drug-cyclodextrin inclusion complex.[12]

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation in Assay) check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Increase DMSO to highest tolerable level (e.g., 0.5%) check_dmso->increase_dmso No check_ph Is compound ionizable? (Contains amine group) check_dmso->check_ph Yes increase_dmso->check_ph success Problem Resolved increase_dmso->success adjust_ph Test solubility in acidic buffer (pH 4-6) check_ph->adjust_ph Yes use_cosolvent Prepare stock with co-solvent (e.g., PEG 400) check_ph->use_cosolvent No adjust_ph->use_cosolvent adjust_ph->success use_cyclodextrin Formulate with HP-β-Cyclodextrin use_cosolvent->use_cyclodextrin fail Consult Formulation Specialist use_cosolvent->fail use_cyclodextrin->success

Caption: Troubleshooting workflow for addressing solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug water Water (Aqueous Solution) drug->water Poor Solubility complex Drug-Cyclodextrin Complex water2 Water (Aqueous Solution) complex->water2 Increased Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior)

Caption: Mechanism of solubility enhancement by cyclodextrin.

SolubilizationStrategy start Select Solubilization Strategy is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No cosolvents Co-solvents is_thermolabile->cosolvents Yes cyclodextrins Cyclodextrins is_thermolabile->cyclodextrins No

References

minimizing impurities in the final product of 3H-Imidazo[4,5-B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3H-Imidazo[4,5-B]pyridin-7-amine. Our goal is to help you minimize impurities in your final product through detailed experimental protocols and targeted advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential impurities?

A1: The most prevalent synthetic method is the cyclization of 2,3,6-triaminopyridine with formic acid.[1][2] While this method is straightforward, several impurities can arise. The primary impurities include:

  • N-formylated starting material: One or more of the amino groups on the 2,3,6-triaminopyridine can be formylated without subsequent cyclization.

  • Incompletely cyclized intermediates: The reaction may stall after the initial formylation, leading to formamide intermediates that have not cyclized to form the imidazole ring.

  • Regioisomers: Depending on the specific precursors and reaction conditions, formation of isomeric imidazopyridine structures is possible, although less common for this specific symmetric precursor.[1][3]

  • Polymeric materials: Under harsh reaction conditions, polymerization of the starting materials or intermediates can occur.

Q2: My final product shows a persistent impurity with a slightly different retention time in HPLC analysis. What could it be?

A2: A common impurity that co-elutes or has a similar retention time to the desired product is the N-formylated intermediate. Specifically, formylation of one of the amino groups of 2,3,6-triaminopyridine can result in a stable compound that may be difficult to separate.[2] Characterization by LC-MS can help confirm the mass of the impurity, which would correspond to the starting material plus a formyl group (+28 Da).

Q3: How can I minimize the formation of the N-formylated impurity during the reaction?

A3: To minimize the N-formylated impurity, consider the following strategies:

  • Control of Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can favor the formation of stable N-formylated byproducts over the desired cyclization.[2] Optimization of these parameters is crucial.

  • Choice of Formylating Agent: While formic acid is common, other reagents like triethyl orthoformate can be used. These may offer better control and reduce the formation of formylated, uncyclized intermediates.

  • Use of a Dehydrating Agent: The cyclization step involves the elimination of water. Adding a dehydrating agent can help drive the reaction towards the cyclized product.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material and N-Formylated Impurity

Potential Cause: Incomplete reaction or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (2,3,6-triaminopyridine) is a key indicator of reaction completion.

  • Temperature and Time Optimization: If the reaction is sluggish, a modest increase in temperature or extension of the reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.

  • Purification Strategy: If the impurity is already formed, a careful purification strategy is required.

ParameterRecommended ConditionExpected Outcome
Reaction Time 4-8 hours (monitor by TLC/HPLC)Drives reaction to completion, minimizing starting material.
Reaction Temperature Reflux (e.g., in toluene with Dean-Stark)Facilitates cyclization over simple formylation.
Purification Method Column Chromatography (Silica Gel)Separation of polar starting material and less polar product.
Recrystallization Solvent Ethanol/Water or AcetonitrileFurther purification of the isolated product.

Experimental Protocol: Column Chromatography for Removal of Polar Impurities

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of Methanol in Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Low Yield of the Final Product

Potential Cause: Inefficient cyclization, product degradation, or inefficient purification.

Troubleshooting Steps:

  • Reaction Conditions: As mentioned, ensure optimal time and temperature. The use of a Dean-Stark trap when refluxing with formic acid in a solvent like toluene can improve yields by removing water and driving the equilibrium towards the cyclized product.

  • Purification Method: Evaluate the purification method for product loss. Recrystallization is often effective for improving purity but can sometimes lead to significant yield loss if the solvent system is not optimized.

ParameterRecommended ConditionExpected Outcome
Reaction Setup Dean-Stark apparatus with a suitable solvent (e.g., Toluene)Efficient removal of water, enhancing cyclization yield.
Recrystallization Minimal hot solvent to dissolve, then slow coolingMaximizes crystal formation and minimizes loss in mother liquor.
pH Adjustment Neutralize any excess acid before extractionPrevents product loss in the aqueous phase during workup.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,3,6-Triaminopyridine + Formic Acid reaction Reflux with Dean-Stark Trap start->reaction neutralize Neutralize with NaHCO3 solution reaction->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography recrystallize Recrystallize from Ethanol/Water chromatography->recrystallize final_product Pure 3H-Imidazo[4,5-B] pyridin-7-amine recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Strategy start Impurity Detected in Final Product lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy lcms->nmr Confirm Structure is_starting_material Unreacted Starting Material? nmr->is_starting_material is_formylated N-Formylated Impurity? is_starting_material->is_formylated No optimize_reaction Optimize Reaction: - Increase Time/Temp - Use Dean-Stark is_starting_material->optimize_reaction Yes optimize_purification Optimize Purification: - Adjust Column Gradient - Change Recrystallization  Solvent is_formylated->optimize_purification Yes solution Pure Product optimize_reaction->solution optimize_purification->solution

Caption: Logical workflow for troubleshooting impurities in the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine for in vivo studies. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during production.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

A1: The most prevalent and scalable synthetic pathway involves a three-step process:

  • Nitration: Dinitration of 2,6-diaminopyridine to yield 2,6-diamino-3,5-dinitropyridine. For improved yield and safety on a larger scale, using a mixture of fuming nitric acid and oleum is recommended.[1][2][3][4]

  • Reduction: Selective reduction of one nitro group of 2,6-diamino-3,5-dinitropyridine to afford 2,3,6-triaminopyridine. Catalytic hydrogenation is a common and efficient method for this transformation.[4]

  • Cyclization: Ring closure of 2,3,6-triaminopyridine with formic acid to form the final product, this compound.[5]

Q2: I am observing low yields in the nitration step. What are the likely causes and solutions?

A2: Low yields during the nitration of 2,6-diaminopyridine are often due to suboptimal reaction conditions. Key factors to consider are:

  • Insufficiently strong nitrating agent: Using standard concentrated nitric and sulfuric acid mixtures can result in yields as low as 50%. Switching to a more potent nitrating medium, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid), can significantly increase the yield to over 90%.[1][3]

  • Reaction temperature: The temperature should be carefully controlled, preferably between 15°C and 25°C, to minimize side reactions.[1][2]

  • Water content: The reaction medium should be kept as anhydrous as possible, as the presence of water can reduce the efficacy of the nitrating agents.[1][3]

Q3: My catalytic hydrogenation for the reduction of the dinitro-compound is sluggish or incomplete. What should I check?

A3: Issues with the catalytic hydrogenation step can often be traced back to catalyst deactivation or inefficient reaction setup.

  • Catalyst Poisoning: Pyridine derivatives are known to coordinate with and poison palladium catalysts. Ensure your starting material is free of impurities that could exacerbate this issue. It may be necessary to increase the catalyst loading or use a more robust catalyst formulation.

  • Hydrogen Pressure and Temperature: For larger scale reactions, ensure adequate hydrogen pressure (e.g., 0.8-1.2 MPa) and temperature (e.g., 50-70°C) are maintained to drive the reaction to completion.[4]

  • Mixing: Inefficient stirring in a larger reactor can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in an incomplete reaction. Ensure vigorous and effective agitation throughout the process.

Q4: The final cyclization with formic acid is not proceeding cleanly. What are potential side reactions and how can they be minimized?

A4: The cyclization of 2,3,6-triaminopyridine with formic acid is generally efficient, but side reactions can occur.

  • Formation of formyl amides: Incomplete cyclization can lead to the formation of mono- or di-formylated intermediates. Prolonging the reaction time or increasing the temperature can help drive the reaction to completion.

  • Decarboxylation: Although less common with formic acid, excessive heat can sometimes lead to degradation of the product. Monitor the reaction progress and avoid unnecessarily high temperatures.

  • Oxidation: Triaminopyridines can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q5: How can I effectively purify the final product on a large scale?

A5: Purification of this compound on a large scale is typically achieved through crystallization.

  • Salt Formation: The product can be isolated as a hydrochloride salt to improve its crystallinity and stability. This is achieved by treating the reaction mixture with hydrochloric acid.[4]

  • Solvent Selection: A suitable solvent system for crystallization is crucial. For the hydrochloride salt, a mixture of an alcohol (like ethanol) and an anti-solvent (like THF or diethyl ether) can be effective.

  • Decolorization: If the product is colored due to impurities, treatment with activated charcoal during the work-up or before crystallization can be beneficial.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine

Objective: To perform a high-yield dinitration of 2,6-diaminopyridine suitable for scale-up.

Methodology:

  • In a reactor equipped for efficient cooling and stirring, cool 20% oleum (5 volumes) to 0-5°C.

  • Slowly add 2,6-diaminopyridine (1 equivalent) in portions, ensuring the internal temperature does not exceed 20°C. Stir the mixture for 2 hours at this temperature.[4]

  • Cool the mixture to below 15°C and slowly add 95% fuming nitric acid (1.7 equivalents). Maintain the temperature below 15°C during the addition and for an additional 3 hours of stirring.[4]

  • Carefully pour the reaction mixture onto crushed ice (approximately 30 parts by weight), ensuring the temperature of the quench mixture remains at or below 0°C.

  • Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50°C.

ParameterValueReference
Starting Material2,6-Diaminopyridine[4]
Reagents20% Oleum, 95% Fuming Nitric Acid[4]
Temperature0-20°C[4]
Reaction Time5 hours[4]
Typical Yield>90%[1][4]
Step 2: Synthesis of 2,3,6-Triaminopyridine

Objective: To selectively reduce one nitro group of 2,6-diamino-3,5-dinitropyridine.

Methodology:

  • Charge a hydrogenation reactor with 2,6-diamino-3,5-dinitropyridine (1 equivalent), 10% Palladium on Carbon (10% w/w), and ethanol (7 volumes).[4]

  • Pressurize the reactor with hydrogen gas to 0.8-1.2 MPa.[4]

  • Heat the mixture to 50-70°C and stir vigorously for 10 hours, or until hydrogen uptake ceases.[4]

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of celite under a nitrogen atmosphere. The resulting filtrate contains the 2,3,6-triaminopyridine and is used directly in the next step.

ParameterValueReference
Starting Material2,6-Diamino-3,5-dinitropyridine[4]
Catalyst10% Pd/C[4]
SolventEthanol[4]
Hydrogen Pressure0.8-1.2 MPa[4]
Temperature50-70°C[4]
Reaction Time10 hours[4]
Typical YieldHigh (often used directly)
Step 3: Synthesis of this compound

Objective: To cyclize 2,3,6-triaminopyridine to the final product.

Methodology:

  • To the ethanolic solution of 2,3,6-triaminopyridine from the previous step, add formic acid (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove ethanol and excess formic acid.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound hydrochloride.

ParameterValue
Starting Material2,3,6-Triaminopyridine
ReagentFormic Acid
SolventEthanol (from previous step)
TemperatureReflux
Work-upConcentration, Salt formation
PurificationCrystallization

Visualizations

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 2,6-Diaminopyridine 2,6-Diaminopyridine 2,6-Diamino-3,5-dinitropyridine 2,6-Diamino-3,5-dinitropyridine 2,6-Diaminopyridine->2,6-Diamino-3,5-dinitropyridine Fuming HNO3, Oleum 2,3,6-Triaminopyridine 2,3,6-Triaminopyridine 2,6-Diamino-3,5-dinitropyridine->2,3,6-Triaminopyridine H2, Pd/C This compound This compound 2,3,6-Triaminopyridine->this compound Formic Acid, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify the problematic step: Nitration, Reduction, or Cyclization? start->step1 nitration_q Low yield in Nitration? step1->nitration_q reduction_q Incomplete Reduction? step1->reduction_q cyclization_q Side products in Cyclization? step1->cyclization_q nitration_q->reduction_q No nitration_sol Use Fuming HNO3/Oleum Control Temperature (15-25°C) Ensure anhydrous conditions nitration_q->nitration_sol Yes reduction_q->cyclization_q No reduction_sol Increase Catalyst Loading Check H2 Pressure and Temperature Ensure Efficient Stirring reduction_q->reduction_sol Yes cyclization_sol Increase Reaction Time/Temp Use Inert Atmosphere Optimize Purification cyclization_q->cyclization_sol Yes end Optimized Synthesis cyclization_q->end No nitration_sol->end reduction_sol->end cyclization_sol->end

Caption: Troubleshooting workflow for the synthesis scale-up.

Logical_Relationships params Critical Parameters Nitrating Agent Strength Reduction Catalyst Activity Cyclization Temperature outcomes Desired Outcomes High Yield High Purity Scalability params:n->outcomes:y influences params:n->outcomes:p affects params:r->outcomes:y determines params:r->outcomes:s impacts params:c->outcomes:p controls params:c->outcomes:y affects

Caption: Key parameter relationships in the synthesis process.

References

Technical Support Center: Refining Purification Techniques for Imidazo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[4,5-b]pyridine isomers.

Troubleshooting Guides and FAQs

Column Chromatography

Question: My imidazo[4,5-b]pyridine isomers are co-eluting during column chromatography. How can I improve their separation?

Answer: Co-elution of closely related isomers is a common challenge due to their similar polarities. Here are several strategies to enhance resolution:

  • Optimize the Solvent System: A systematic screening of different mobile phase compositions is crucial. If you are using a standard hexane/ethyl acetate system, consider exploring solvent mixtures with different selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to sharpen peaks and improve the separation of closely eluting compounds.

  • Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.

  • Select an Appropriate Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase. For particularly challenging separations, specialized columns may be necessary.

Question: What is the ideal Rf (retention factor) value I should aim for during TLC analysis to ensure good separation on a column?

Answer: For optimal separation during flash column chromatography, it is recommended to find a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate.

Question: My product yield is low after column chromatography. What are the possible reasons and solutions?

Answer: Low recovery after column chromatography can be due to several factors:

  • Incomplete Elution: The compound may still be adsorbed to the silica gel. Try flushing the column with a more polar solvent system.

  • Degradation on Silica: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel or a different purification technique like recrystallization.

  • Inefficient Packing or Running of the Column: Poorly packed columns can lead to channeling and broad peaks, resulting in mixed fractions and lower yields of pure compound. Ensure the column is packed uniformly and the solvent runs evenly.

Recrystallization

Question: I am having difficulty finding a suitable solvent for the recrystallization of my imidazo[4,5-b]pyridine derivative. What are the key characteristics of a good recrystallization solvent?

Answer: The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common and effective solvent systems for imidazo[4,5-b]pyridine analogs include ethanol/water and isopropanol or ethanol as single solvents.

Question: How can I improve the yield and purity of my product during recrystallization?

Answer: To enhance yield and purity:

  • Use a Minimal Amount of Hot Solvent: Dissolve your crude solid in the minimum amount of boiling solvent to ensure the solution is saturated.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

Question: When should I consider using preparative HPLC for the purification of my imidazo[4,5-b]pyridine isomers?

Answer: Preparative HPLC is a powerful technique for separating isomers that are difficult to resolve by column chromatography due to very similar polarities. It is often used after an initial purification by column chromatography to isolate highly pure isomers.

Question: How can I optimize the separation of regioisomers using preparative HPLC?

Answer: To optimize HPLC separation:

  • Column Selection: A standard reversed-phase C18 column is a good starting point. If separation is insufficient, a column with a different stationary phase, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, may offer alternative selectivity.

  • Mobile Phase Composition: Systematically screen different mobile phase compositions, such as acetonitrile/water and methanol/water, and adjust the gradient to resolve closely eluting peaks. The addition of modifiers like formic acid or ammonium formate can also improve peak shape and resolution.

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes. The gradient slope, flow rate, and mobile phase composition can then be adjusted to optimize the resolution.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis and purification of imidazo[4,5-b]pyridine derivatives. Note that purification yields are highly dependent on the specific compound, the isomeric ratio in the crude mixture, and the chosen purification method.

Purification Method Reported Yield Range (%) Typical Purity Notes/Considerations
Column Chromatography54 - 87>95%Yields can be lower for closely eluting isomers.
Recrystallization->98%Yield is highly dependent on the solubility profile of the compound and the presence of impurities.
Preparative HPLC->99%Generally provides the highest purity but may have lower recovery for very closely eluting peaks.

| Example Synthesis Yields of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) | | :--- | :--- | | Compound | Yield (%) | | 14a | 75 | | 14c | 89 | | 14d | 82 | | 14e | 61 | | 14f | 78 | | 14g | 85 | | 14h | 80 |

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a standard procedure for purifying crude product using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select an appropriately sized column.

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol describes the purification of a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 3: Preparative HPLC for Regioisomer Separation

This protocol provides a general guideline for separating regioisomers using preparative HPLC.

  • Analytical Method Development:

    • Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).

    • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.

    • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope,

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 3H-Imidazo[4,5-B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays utilizing 3H-Imidazo[4,5-B]pyridin-7-amine. The imidazopyridine scaffold is a versatile pharmacophore explored for a range of biological targets, including protein kinases and G-protein coupled receptors. Therefore, this guide will focus on troubleshooting radioligand binding assays and enzyme inhibition assays, which are common applications for such tritiated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during bioassays with radiolabeled compounds like this compound.

Q1: We are observing high variability between replicate wells. What are the likely causes and solutions?

High variability between replicates can stem from several factors, from simple technical errors to more complex assay condition issues.

Troubleshooting Steps:

  • Pipetting Accuracy: Inaccurate pipetting is a primary source of variability.[1] Ensure your pipettes are properly calibrated and use consistent technique for all additions. For small volumes, consider using a master mix of reagents to be dispensed into each well.

  • Cell Seeding Density: If using cell-based assays, ensure a consistent number of cells is seeded in each well.[1] Inconsistent cell numbers will lead to variable target expression and, consequently, variable results.

  • Incubation Conditions: Uneven temperature or CO2 distribution in the incubator can lead to "edge effects" in microplates.[1] To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or water to maintain a humidified environment.[1]

  • Washing Steps: Inconsistent washing can lead to variable removal of unbound radioligand.[2] Standardize the number, volume, and duration of wash steps for all wells.[2]

Q2: Our assay is suffering from a low signal-to-noise ratio. How can we improve it?

A low signal-to-noise ratio is often a consequence of either a weak specific signal or high non-specific binding.

Troubleshooting Steps:

  • Optimize Receptor/Enzyme Concentration: The concentration of your biological target is critical. Too little will result in a weak signal, while too much can increase non-specific binding.[3][4] Perform a titration experiment to determine the optimal concentration that maximizes the specific signal.[3]

  • Radioligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) to minimize binding to non-target sites.[3]

  • Optimize Incubation Time and Temperature: The binding reaction may not be reaching equilibrium.[2] Conduct a time-course experiment to determine the optimal incubation time.[2] Temperature can also affect binding kinetics and stability.

  • Buffer Composition: The pH and ionic strength of your assay buffer can influence ligand-receptor interactions.[3] Consider adding blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) to reduce non-specific binding to surfaces.[2][3]

Q3: We are experiencing high non-specific binding (NSB). What strategies can we employ to reduce it?

High non-specific binding can mask the specific signal from your target of interest.[5]

Troubleshooting Steps:

  • Reduce Radioligand Concentration: As mentioned, higher concentrations of the radioligand can lead to increased binding to low-affinity, non-specific sites.[2]

  • Optimize Wash Steps: Increase the number of wash steps (e.g., from 3 to 5) or the volume of the wash buffer to more effectively remove unbound radioligand.[2] Using ice-cold wash buffer can help reduce the dissociation of the specifically bound ligand.[5]

  • Pre-treat Filter Plates: For filtration-based assays, pre-treating filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter material itself.[3]

  • Choice of Competitor: To define non-specific binding, use a high concentration of an unlabeled ligand that is structurally distinct but has high affinity for the target receptor. This will displace the specific binding of the radioligand.[6]

Data Presentation

Table 1: Hypothetical Data on the Effect of Receptor Concentration on Signal-to-Noise Ratio

This table illustrates how optimizing the receptor concentration can improve the assay window.

Receptor Concentration (µ g/well )Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio
515008007001.875
103000100020003
205000150035003.33
407000300040002.33

CPM = Counts Per Minute

Table 2: Example of a Competitive Binding Assay Data

This table shows the displacement of this compound by an unlabeled competitor.

Competitor Concentration (nM)% Specific Binding
0.198
190
1055
10015
10005

Experimental Protocols

Protocol: Radioligand Binding Assay (Filtration-Based)

This protocol provides a general framework for a filtration-based radioligand binding assay. It should be optimized for the specific target and conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing any necessary salts or additives.
  • Radioligand Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Unlabeled Competitor Stock: Prepare a high-concentration stock of an unlabeled ligand for determining non-specific binding.
  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

2. Assay Procedure:

  • Add assay buffer, radioligand, and either vehicle (for total binding) or unlabeled competitor (for non-specific binding) to the wells of a microplate.
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filter plate and add scintillation cocktail to each well.
  • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • For competitive binding assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Radioligand, Membranes) plate_prep Plate Preparation (Total & Non-Specific Binding Wells) reagent_prep->plate_prep incubation Incubation (Binding Equilibrium) plate_prep->incubation filtration Filtration & Washing (Separation of Bound/Unbound) incubation->filtration counting Scintillation Counting (Radioactivity Measurement) filtration->counting data_processing Data Processing (Calculate Specific Binding) counting->data_processing curve_fitting Curve Fitting (Determine IC50/Kd) data_processing->curve_fitting

Caption: A generalized workflow for a radioligand binding assay.

troubleshooting_flowchart cluster_variability High Variability? cluster_signal Low Signal-to-Noise? cluster_nsb High Non-Specific Binding? start Inconsistent Results check_pipetting Verify Pipetting Accuracy start->check_pipetting optimize_receptor Titrate Receptor/Enzyme Conc. start->optimize_receptor increase_washes Increase Wash Steps start->increase_washes check_seeding Check Cell Seeding Consistency check_pipetting->check_seeding check_incubation Optimize Incubation Conditions check_seeding->check_incubation solution Consistent & Reliable Data check_incubation->solution optimize_ligand Optimize Radioligand Conc. optimize_receptor->optimize_ligand optimize_buffer Adjust Buffer Composition optimize_ligand->optimize_buffer optimize_buffer->solution pretreat_plates Pre-treat Filter Plates increase_washes->pretreat_plates check_competitor Verify Competitor Choice pretreat_plates->check_competitor check_competitor->solution

Caption: A logical flowchart for troubleshooting common bioassay issues.

References

Validation & Comparative

Validating In Vitro Assays for 3H-Imidazo[4,5-B]pyridin-7-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for characterizing the activity of 3H-Imidazo[4,5-B]pyridin-7-amine, a tritiated derivative of the versatile imidazo[4,5-b]pyridine scaffold. This class of compounds has garnered significant interest for its wide-ranging biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The structural similarity of the imidazopyridine core to purines makes it a compelling candidate for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][5]

This document focuses on the validation of a traditional radioligand binding assay using this compound and compares its performance with a modern, non-radioactive alternative: a fluorescence polarization-based assay. The objective is to provide researchers with the necessary information to select the most appropriate assay for their screening and drug discovery needs.

Data Presentation: Assay Performance Comparison

The following tables summarize the key performance metrics for the validation of a radioligand binding assay and a fluorescence polarization assay for a hypothetical GPCR target.

Table 1: Radioligand Binding Assay Validation Data

ParameterValueDescription
Radioligand This compoundTritiated ligand
Target Recombinant human GPCR expressed in HEK293 cellsTarget receptor
Kd 2.5 nMDissociation constant of the radioligand
Bmax 1500 fmol/mg proteinMaximum number of binding sites
Non-specific Binding < 10% of total binding at KdBinding to non-target sites
Z'-factor 0.78Assay robustness and suitability for HTS
Signal-to-Background 8.5Ratio of specific binding to non-specific binding
IC50 (Compound X) 15 nMHalf maximal inhibitory concentration of a known antagonist
Ki (Compound X) 7.8 nMInhibitory constant of a known antagonist

Table 2: Fluorescence Polarization Assay Validation Data

ParameterValueDescription
Fluorescent Ligand Fluorescein-labeled Imidazo[4,5-B]pyridin-7-amineFluorescently tagged ligand
Target Recombinant human GPCR expressed in HEK293 cellsTarget receptor
Kd 5.2 nMDissociation constant of the fluorescent ligand
Z'-factor 0.85Assay robustness and suitability for HTS
Signal Window (mP) 150 mPDifference in polarization between bound and free ligand
IC50 (Compound X) 18 nMHalf maximal inhibitory concentration of a known antagonist
Ki (Compound X) 9.2 nMInhibitory constant of a known antagonist

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • HEK293 cells stably expressing the target GPCR are harvested.

    • Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.

    • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and protein concentration is determined using a BCA assay.

  • Saturation Binding Assay:

    • A constant amount of membrane preparation (20 µg protein) is incubated with increasing concentrations of this compound (0.1 nM to 50 nM).

    • Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled competing ligand.

    • The reaction is incubated for 60 minutes at room temperature in a 96-well plate.

    • The binding reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

    • The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Scintillation cocktail is added to the dried filters, and radioactivity is counted using a scintillation counter.

    • Data are analyzed using non-linear regression to determine Kd and Bmax.

  • Competition Binding Assay:

    • A constant concentration of this compound (at its Kd value) and membrane preparation (20 µg protein) are incubated with increasing concentrations of the unlabeled test compound.

    • The assay is performed as described for the saturation binding assay.

    • IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Fluorescence Polarization Assay Protocol
  • Reagent Preparation:

    • Assay buffer (e.g., PBS with 0.01% Tween-20) is prepared.

    • A working solution of the fluorescently-labeled Imidazo[4,5-B]pyridin-7-amine is prepared in assay buffer.

    • A solution of the target GPCR membrane preparation is prepared in assay buffer.

  • Assay Procedure:

    • The assay is performed in a black, low-volume 384-well plate.

    • To each well, the fluorescent ligand and the GPCR membrane preparation are added.

    • For competition assays, increasing concentrations of the unlabeled test compound are added.

    • The plate is incubated for 30 minutes at room temperature, protected from light.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.

    • Data are analyzed to determine IC50 and subsequently Ki values.

Mandatory Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_protein G-Protein (αβγ) Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Imidazo[4,5-B]pyridin-7-amine Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR Signaling Pathway for Imidazo[4,5-B]pyridin-7-amine.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep GPCR Membrane Preparation Incubation Incubate Membrane, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep This compound Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50/Ki Counting->Data_Analysis

Caption: Radioligand Binding Assay Experimental Workflow.

Comparison and Conclusion

The validation data demonstrates that both the radioligand binding assay and the fluorescence polarization assay are robust and suitable for high-throughput screening, as indicated by their high Z'-factor values. The radioligand assay, being the traditional "gold standard," offers high sensitivity and allows for the direct determination of binding affinity and receptor density.[6] However, it involves the handling of radioactive materials, which requires specialized facilities and disposal procedures, and can be more time-consuming.[6][7]

The fluorescence polarization assay provides a safer and more convenient alternative.[6][8][9] While the binding affinity values obtained may be slightly different due to the modification of the ligand with a fluorophore, the assay is generally faster, more amenable to automation, and avoids the complications of radioactivity.[7] The choice between these assays will depend on the specific requirements of the study, including throughput needs, available equipment, and safety considerations. For large-scale screening campaigns, the fluorescence-based method is often preferred, while radioligand binding remains a valuable tool for detailed pharmacological characterization.[6][9]

References

A Comparative Analysis of 3H-Imidazo[4,5-b]pyridine-based Kinase Inhibitors and Other Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is in a constant state of evolution, with novel chemical scaffolds continuously being explored to identify more potent and selective therapeutic agents. Among these, the 3H-imidazo[4,5-b]pyridine core has emerged as a promising framework for the design of inhibitors targeting key signaling kinases. This guide provides a comparative efficacy analysis of a prominent 3H-imidazo[4,5-b]pyridine derivative, Miransertib (ARQ 092), alongside other well-characterized kinase inhibitors, with a focus on experimental data and methodologies.

Introduction to 3H-Imidazo[4,5-b]pyridine-based Kinase Inhibitors

The 3H-imidazo[4,5-b]pyridine scaffold has been the subject of extensive medicinal chemistry efforts, leading to the discovery of potent inhibitors of various kinases, including Aurora kinases and the serine/threonine kinase Akt (Protein Kinase B). A notable example is the series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which have been identified as orally bioavailable and selective ATP-independent Akt inhibitors. One of the most promising candidates from this class is Miransertib (ARQ 092), an allosteric pan-Akt inhibitor.[1][2][3][4] This guide will focus on comparing the efficacy of Miransertib with other established Akt inhibitors, namely the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068).

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of Miransertib (ARQ 092) and its comparators against the three isoforms of the Akt kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Kinase InhibitorTargetMechanism of ActionAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Miransertib (ARQ 092) Pan-AktAllosteric2.7 - 5.04.5 - 148.1 - 16
MK-2206 Pan-AktAllosteric81265
Ipatasertib (GDC-0068) Pan-AktATP-Competitive5188

Note: IC50 values can vary slightly between different studies and assay conditions. The ranges provided reflect data from multiple sources.[1][2][3][5][6][7][8]

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is crucial to visualize the targeted signaling pathway and the general workflow of the experiments used to determine inhibitor efficacy.

Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Transcription Gene Transcription (Cell Survival, Proliferation, Growth) Downstream->Transcription Regulation

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Enzyme Purified Kinase (e.g., Akt1, Akt2, Akt3) Incubation Incubation of Kinase, Substrate, ATP, and Inhibitor Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP Solution ATP->Incubation Inhibitor Test Inhibitor (e.g., Miransertib) Inhibitor->Incubation Detection Measurement of Substrate Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Figure 2: General Experimental Workflow for a Kinase Inhibition Assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor efficacy. Below are representative methodologies for determining the in vitro inhibitory activity of compounds against Akt kinases.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a common method for determining the IC50 of an inhibitor in a cell-free system.

1. Reagents and Materials:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme: Recombinant human Akt1, Akt2, or Akt3.

  • Substrate: A specific peptide substrate for Akt, often biotinylated for detection (e.g., a GSK-3 derived peptide).

  • ATP: Adenosine triphosphate, typically used at or near the Km concentration for the specific kinase.

  • Test Inhibitors: Miransertib (ARQ 092), MK-2206, Ipatasertib (GDC-0068) dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Detection Reagents: Depending on the assay format, this could include:

    • Radiolabeled ATP ([γ-³²P]ATP): For filter-binding assays.

    • Antibody-based detection: For methods like Homogeneous Time-Resolved Fluorescence (HTRF), using a lanthanide-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.

    • Luminescence-based detection: For assays like ADP-Glo™, which measures the amount of ADP produced.

  • Assay Plates: 96-well or 384-well microplates.

  • Plate Reader: Scintillation counter, fluorescence reader, or luminometer, as appropriate for the detection method.

2. Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in the kinase buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).

  • Assay Reaction Setup: In each well of the microplate, combine the kinase buffer, the specific Akt enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test inhibitors or a vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution containing EDTA for HTRF, or spotting the reaction mixture onto phosphocellulose paper for filter-binding assays).

  • Signal Detection: Measure the extent of substrate phosphorylation using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Assay for Akt Pathway Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of a downstream target.

1. Reagents and Materials:

  • Cell Line: A cancer cell line with a constitutively active PI3K/Akt pathway (e.g., a cell line with a PIK3CA mutation or PTEN loss).

  • Cell Culture Medium and Reagents: As required for the specific cell line.

  • Test Inhibitors: Dissolved in DMSO and diluted in cell culture medium.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-PRAS40 (Thr246), and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western Blotting Reagents and Equipment.

2. Procedure:

  • Cell Culture: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitors or a vehicle control for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition at different inhibitor concentrations.

Conclusion

The 3H-imidazo[4,5-b]pyridine derivative, Miransertib (ARQ 092), demonstrates potent, low-nanomolar inhibition of all three Akt isoforms through an allosteric mechanism. Its efficacy is comparable to, and in some cases exceeds, that of other well-known Akt inhibitors like MK-2206 and Ipatasertib. The choice of inhibitor for further preclinical and clinical development will depend on a multitude of factors including selectivity, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel kinase inhibitors.

References

Unveiling the Anticancer Potential of Imidazo[4,5-b]pyridine Derivatives: A Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, the imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore due to its structural similarity to purine bases, allowing it to interact with a multitude of biological targets. This guide provides a comprehensive cross-validation of the anticancer activity of various 3H-Imidazo[4,5-b]pyridin-7-amine derivatives and related imidazopyridines across a spectrum of cancer cell lines. We present a comparative analysis of their efficacy, delve into the experimental methodologies used for their evaluation, and visualize the key processes and pathways involved.

Comparative Efficacy of Imidazo[4,5-b]pyridine Derivatives

The anticancer activity of imidazo[4,5-b]pyridine derivatives has been evaluated against a wide array of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of various derivatives, showcasing their potency and selectivity.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridines
IP-5HCC1937Breast Cancer45[1]
IP-6HCC1937Breast Cancer47.7[1]
IP-7HCC1937Breast Cancer79.6[1]
2,3-Diaryl-3H-imidazo[4,5-b]pyridines
Compound 3fK562LeukemiaModerate Activity[2]
MCF-7Breast CancerModerate Activity[2]
MDA-MB-468Breast CancerModerate Activity[2]
SaOS2OsteosarcomaModerate Activity[2]
Tetracyclic imidazo[4,5-b]pyridines
Regioisomer 6HCT116Colon Cancer0.3 - 0.9
MCF-7Breast Cancer0.3 - 0.9
Regioisomer 7HCT116Colon Cancer0.3 - 0.9
MCF-7Breast Cancer0.3 - 0.9
Regioisomer 9HCT116Colon Cancer0.3 - 0.9
MCF-7Breast Cancer0.3 - 0.9
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines
Compound 3hMCF-7Breast CancerProminent Activity[3]
BT-474Breast CancerProminent Activity[3]
Compound 3jMCF-7Breast CancerProminent Activity[3]
BT-474Breast CancerProminent Activity[3]
CDK9 Inhibitors
Compound 75MCF-7Breast Cancer0.71
Compound 76MCF-7Breast Cancer0.63
Compound 77HCT116Colon Cancer1.69

Experimental Protocols

The evaluation of the anticancer activity of imidazo[4,5-b]pyridine derivatives relies on a panel of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Clonogenic Survival Assay

The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is a stringent test of a compound's cytostatic or cytotoxic effects.

  • Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 200-1000 cells) are seeded into 6-well plates.

  • Compound Treatment: The cells are treated with the test compounds for a defined period.

  • Incubation: After treatment, the medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: The colonies are then fixed with a solution such as 6.0% (v/v) glutaraldehyde and stained with a 0.5% (w/v) crystal violet solution.[4]

  • Colony Counting: Colonies containing at least 50 cells are counted, and the plating efficiency and surviving fraction are calculated to determine the long-term effect of the compound on cell proliferation.

Western Blot Analysis for Apoptosis

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to investigate the induction of apoptosis (programmed cell death) by analyzing the expression levels of key apoptotic proteins.

  • Protein Extraction: Cells are treated with the imidazo[4,5-b]pyridine derivatives, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: The protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptotic markers such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the changes in protein expression.[5][6]

Visualizing the Mechanisms and Methods

To further elucidate the experimental processes and the biological pathways targeted by these compounds, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Anticancer Activity Assessment cluster_viability Cell Viability cluster_survival Long-term Survival cluster_apoptosis Mechanism of Action cell_seeding_mtt Cell Seeding (96-well plate) compound_treatment_mtt Compound Treatment cell_seeding_mtt->compound_treatment_mtt mtt_addition MTT Addition compound_treatment_mtt->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination cell_seeding_clonogenic Cell Seeding (6-well plate) compound_treatment_clonogenic Compound Treatment cell_seeding_clonogenic->compound_treatment_clonogenic colony_formation Colony Formation (1-3 weeks) compound_treatment_clonogenic->colony_formation staining Fixation & Staining colony_formation->staining colony_counting Colony Counting staining->colony_counting survival_analysis Survival Analysis colony_counting->survival_analysis cell_treatment_wb Cell Treatment protein_extraction Protein Extraction cell_treatment_wb->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot sds_page->western_blot protein_detection Apoptotic Protein Detection western_blot->protein_detection pathway_analysis Pathway Analysis protein_detection->pathway_analysis

Caption: Workflow for assessing anticancer activity.

Signaling_Pathway Imidazopyridine-Targeted Apoptosis Pathway cluster_akt Akt Pathway Inhibition cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_apoptosis Apoptosis Induction compound Imidazopyridine Derivative p_akt p-Akt (Active) compound->p_akt Inhibits beta_catenin β-catenin compound->beta_catenin Inhibits caspase8 Caspase-8 compound->caspase8 Activates akt Akt akt->p_akt Phosphorylation caspase9 Caspase-9 p_akt->caspase9 Inhibits wnt Wnt wnt->beta_catenin Stabilizes apoptosis Apoptosis beta_catenin->apoptosis Promotes Survival (Inhibited by Compound) caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Targeted signaling pathways.

This guide highlights the significant potential of imidazo[4,5-b]pyridine derivatives as a versatile scaffold for the development of novel anticancer therapeutics. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation cancer treatments. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to translate these promising in vitro findings into clinical applications.

References

A Comparative Guide to the Synthetic Routes of 7-amino-imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 7-amino-imidazo[4,5-b]pyridines is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of the primary synthetic pathways to this important scaffold, supported by experimental data and detailed protocols.

The 7-amino-imidazo[4,5-b]pyridine core is a significant pharmacophore due to its structural analogy to purines. This has led to its incorporation into a wide array of biologically active molecules. The efficiency and versatility of the synthetic route chosen to construct this scaffold can significantly impact the pace of drug discovery and development. This guide outlines and compares the most prevalent methods for the synthesis of 7-amino-imidazo[4,5-b]pyridines, focusing on reaction conditions, yields, and substrate scope.

Key Synthetic Strategies

The primary and most direct approach to the 7-amino-imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3,4-triaminopyridine with a one-carbon electrophile. Variations of this method, including the choice of cyclizing agent and reaction conditions, offer different advantages and disadvantages.

A common precursor for these syntheses is 2,3,4-triaminopyridine, which can be prepared from 2,4-dichloro-3-nitropyridine through a series of nucleophilic substitutions and reductions. The stability of 2,3,4-triaminopyridine can be a challenge, and it is often prepared and used in situ or as a more stable salt, such as the dihydrochloride.

Route 1: Cyclocondensation with Formic Acid

This classical approach, often referred to as the Phillips-Ladenburg reaction, utilizes formic acid as the source of the C2 carbon of the imidazole ring. The reaction is typically carried out at elevated temperatures.

Route 2: Cyclocondensation with Aldehydes

The use of various aldehydes allows for the direct installation of a substituent at the 2-position of the imidazo[4,5-b]pyridine ring. This method can be performed under relatively mild, environmentally friendly conditions.

Route 3: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 7-amino-imidazo[4,5-b]pyridine synthesis, it can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Comparative Data

The following table summarizes the quantitative data for the different synthetic routes to 7-amino-imidazo[4,5-b]pyridines.

RouteCyclizing AgentKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
1Formic AcidHClWaterReflux478[1]
2Aromatic AldehydesNoneWater1001-283-87[1]
3Carboxylic AcidsSilica GelSolvent-free100 (MW)0.1-0.2571-92[1]

Experimental Protocols

Route 1: Synthesis of 7-amino-1H-imidazo[4,5-b]pyridine via Cyclocondensation with Formic Acid

Procedure: A mixture of 2,3,4-triaminopyridine dihydrochloride (1.0 g, 5.0 mmol), 90% formic acid (20 mL), and 4N HCl (2 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled and evaporated to dryness under reduced pressure. The residue is dissolved in water and neutralized with ammonium hydroxide, leading to the precipitation of the product. The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to afford 7-amino-1H-imidazo[4,5-b]pyridine.[1]

Route 2: Synthesis of 2-Aryl-7-amino-1H-imidazo[4,5-b]pyridines via Cyclocondensation with Aromatic Aldehydes

Procedure: To a solution of 2,3,4-triaminopyridine (1.24 g, 10 mmol) in water (20 mL), a substituted aromatic aldehyde (10 mmol) is added. The reaction mixture is heated to 100°C and stirred for 1-2 hours. Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and dried to give the 2-aryl-7-amino-1H-imidazo[4,5-b]pyridine.[1]

Route 3: Microwave-Assisted Synthesis of 2-Substituted-7-amino-1H-imidazo[4,5-b]pyridines

Procedure: A mixture of 2,3,4-triaminopyridine (1 mmol), a carboxylic acid (1 mmol), and silica gel (500 mg) is subjected to microwave irradiation at 100 W for a period of 6-15 minutes. After completion of the reaction, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and products in these synthetic routes, the following diagrams have been generated.

Synthetic_Pathway_1 2,3,4-Triaminopyridine 2,3,4-Triaminopyridine Product 7-amino-1H-imidazo[4,5-b]pyridine 2,3,4-Triaminopyridine->Product Reflux, 4N HCl Formic_Acid Formic Acid Formic_Acid->Product

Caption: Route 1: Cyclocondensation with Formic Acid.

Synthetic_Pathway_2 2,3,4-Triaminopyridine 2,3,4-Triaminopyridine Product 2-R-7-amino-1H- imidazo[4,5-b]pyridine 2,3,4-Triaminopyridine->Product Water, 100°C Aldehyde R-CHO Aldehyde->Product

Caption: Route 2: Cyclocondensation with Aldehydes.

Synthetic_Pathway_3 2,3,4-Triaminopyridine 2,3,4-Triaminopyridine Product 2-R-7-amino-1H- imidazo[4,5-b]pyridine 2,3,4-Triaminopyridine->Product Microwave, Silica Gel Carboxylic_Acid R-COOH Carboxylic_Acid->Product

Caption: Route 3: Microwave-Assisted Synthesis.

Conclusion

The synthesis of 7-amino-imidazo[4,5-b]pyridines can be achieved through several effective methods, with the choice of route depending on the desired substitution pattern, available starting materials, and required reaction scale. The classical approach using formic acid provides the unsubstituted parent compound in good yield. For the introduction of substituents at the 2-position, condensation with aldehydes in water offers a green and efficient alternative. For rapid synthesis and optimization, microwave-assisted protocols with carboxylic acids have proven to be highly effective, offering high yields in significantly reduced reaction times. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

A Head-to-Head Comparison of 3H-Imidazo[4,5-b]pyridin-7-amine and Known Purine Mimetics in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, purine mimetics have established themselves as a cornerstone scaffold. Their structural resemblance to endogenous purines allows them to effectively compete for the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways. This guide provides a detailed head-to-head comparison of 3H-Imidazo[4,5-b]pyridin-7-amine, a promising purine isostere, with well-characterized purine mimetics, Olomoucine and Roscovitine. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

The imidazo[4,5-b]pyridine scaffold, structurally analogous to purine, has garnered significant interest for its potential in developing innovative bioactive compounds, especially as protein kinase inhibitors for applications in oncology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancerous cells.[3]

Quantitative Data Summary: A Comparative Look at Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activity of 3H-Imidazo[4,5-b]pyridine derivatives and the established purine mimetics, Olomoucine and Roscovitine, against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Kinase Inhibitory Profile of 3H-Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative (7a)Aurora-A0.212[4]
Aurora-B0.461[4]
Imidazo[4,5-b]pyridine derivative (CCT241736)Aurora-A0.038[5]
FLT3Kd = 6.2 nM[5]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10)Colon Carcinoma Cell Line (SW620)0.4[6]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)Colon Carcinoma Cell Line (SW620)0.7[6]

Note: Data for this compound itself is limited in publicly available literature; therefore, data for closely related derivatives are presented.

Table 2: Kinase Inhibitory Profile of Known Purine Mimetics

CompoundTarget KinaseIC50 (µM)Reference
Olomoucine CDK1/cyclin B7[7]
CDK2/cyclin A7[7]
CDK2/cyclin E7[7]
CDK5/p353[7]
ERK1/MAPK25[7]
Roscovitine CDK1/cyclin B0.65[8]
CDK2/cyclin A0.7[8]
CDK2/cyclin E0.7[8]
CDK5/p350.2[8]
ERK134[8]
ERK214[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

G cluster_aurora Aurora Kinase Signaling Pathway Aurora_Kinase Aurora Kinase (e.g., Aurora-A) Mitotic_Spindle Mitotic Spindle Assembly Aurora_Kinase->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Aurora_Kinase->Cell_Cycle_Arrest Inhibition leads to Imidazopyridine This compound Imidazopyridine->Aurora_Kinase Inhibition Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis

Aurora Kinase Inhibition by this compound.

G cluster_cdk CDK Signaling Pathway CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibition leads to Purine_Mimetic Known Purine Mimetic (e.g., Roscovitine) Purine_Mimetic->CDK_Cyclin Inhibition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

CDK Inhibition by Known Purine Mimetics.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Comparison Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor (e.g., 10-point, 3-fold) Start->Compound_Prep Add_Inhibitor Add Inhibitor Dilutions to Wells Compound_Prep->Add_Inhibitor Assay_Setup Set up Kinase Reaction in 96-well plate: - Kinase - Substrate - ATP Assay_Setup->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Detect_Activity Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect_Activity Data_Analysis Data Analysis: - Normalize to Controls - Plot Dose-Response Curve Detect_Activity->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50

Generalized Workflow for IC50 Determination.

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for the direct comparison of inhibitor potency. Below is a generalized protocol that can be adapted for specific kinases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound, Olomoucine, Roscovitine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in the kinase assay buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add the kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using controls (no inhibitor for 100% activity and no kinase for 0% activity).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Conclusion

This comparative guide highlights the potential of this compound and its derivatives as potent kinase inhibitors, with a distinct profile from established purine mimetics like Olomoucine and Roscovitine. While imidazopyridines show promise in targeting Aurora kinases, the classic purine analogs are well-characterized for their potent inhibition of cyclin-dependent kinases.[3][4][7][8] The provided data and protocols offer a framework for researchers to conduct their own comparative analyses, facilitating the discovery and development of next-generation kinase inhibitors for various therapeutic applications.

References

Assessing the Drug-Like Properties of 3H-Imidazo[4,5-B]pyridin-7-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system that bears a structural resemblance to endogenous purines. This structural similarity allows derivatives of this scaffold to interact with a wide range of biological targets, leading to their investigation in various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative assessment of the drug-like properties of several 3H-imidazo[4,5-b]pyridin-7-amine derivatives, offering a valuable resource for researchers and drug development professionals. The following sections detail the biological activities, physicochemical properties, and pharmacokinetic profiles of selected derivatives, supported by experimental data and protocols.

Comparative Biological Activity

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their in vitro antiproliferative, antibacterial, and antiviral activities. The table below summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds against various cell lines and bacterial strains.

CompoundTarget Cell Line/BacteriumActivityIC50/MIC (µM)
Compound 10 Colon Carcinoma (SW620)Antiproliferative0.4[1]
Compound 14 Colon Carcinoma (SW620)Antiproliferative0.7[1]
Compound 14 E. coliAntibacterial32[1]
Compound 8 HeLa, SW620, PC3Antiproliferative1.8 - 3.2[1]
CCT241736 (27e) HCT116 (Colon Carcinoma)Antiproliferative0.300
CCT241736 (27e) MOLM-13 (AML)Antiproliferative0.104[2]
CCT241736 (27e) MV4-11 (AML)Antiproliferative0.291[2]

Physicochemical and Pharmacokinetic Properties

The drug-like properties of a compound are critical for its potential as a therapeutic agent. Key parameters include solubility, permeability, and metabolic stability. The following table presents a comparison of these properties for selected 3H-imidazo[4,5-b]pyridine derivatives.

CompoundPropertyValueMethod
Compound 7 SolubilityLowNot specified[1]
CCT241736 (27e) Human Liver Microsomal Stability10% metabolized in 30 minIn vitro incubation[2]
CCT241736 (27e) Mouse Liver Microsomal Stability34% metabolized in 30 minIn vitro incubation[2]
CCT241736 (27e) hERG Affinity (IC50)> 25 µMNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for assessing key drug-like properties.

In Vitro Antiproliferative Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., SW620, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound that inhibits the visible growth of a bacterium (MIC).

  • Bacterial Culture: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or mouse), NADPH (as a cofactor), and a buffer solution is prepared.

  • Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. This data is used to determine the in vitro half-life (t1/2) and intrinsic clearance.

Visualizing Experimental Workflows and Pathways

General Workflow for Assessing Drug-Like Properties

G cluster_0 Initial Screening cluster_1 In Vitro Biological Activity cluster_2 ADME Properties cluster_3 Safety Assessment cluster_4 Lead Optimization Synthesis Compound Synthesis Purity Purity & Characterization Synthesis->Purity Antiproliferative Antiproliferative Assays Purity->Antiproliferative Antibacterial Antibacterial Assays Purity->Antibacterial Antiviral Antiviral Assays Purity->Antiviral Solubility Solubility Assessment Antiproliferative->Solubility Antibacterial->Solubility Antiviral->Solubility Permeability Permeability (e.g., PAMPA) Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability Cytotoxicity Cytotoxicity Assays Metabolic_Stability->Cytotoxicity hERG hERG Affinity Cytotoxicity->hERG SAR Structure-Activity Relationship hERG->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the assessment of drug-like properties of novel chemical entities.

Signaling Pathway Inhibition by Kinase Inhibitors

Many 3H-imidazo[4,5-b]pyridine derivatives function as kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), which are crucial in cell cycle regulation and cancer progression.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Processes cluster_3 Cancer Hallmarks Growth_Factors Growth Factors Aurora_Kinase Aurora Kinase Growth_Factors->Aurora_Kinase CDK9 CDK9 Growth_Factors->CDK9 Mitosis Mitosis Aurora_Kinase->Mitosis Transcription Gene Transcription CDK9->Transcription Proliferation Uncontrolled Proliferation Mitosis->Proliferation Transcription->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Aurora_Kinase Inhibitor->CDK9

Caption: Inhibition of Aurora Kinase and CDK9 pathways by 3H-imidazo[4,5-b]pyridine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The presented data highlights the potential of these derivatives as anticancer and antibacterial agents. However, a comprehensive assessment of their drug-like properties is essential for successful clinical translation. Early evaluation of ADME and safety parameters, as demonstrated for CCT241736, is crucial for guiding lead optimization efforts and selecting candidates with a higher probability of success in later stages of drug development. Further studies should focus on systematically evaluating a broader range of derivatives to establish clear structure-activity and structure-property relationships.

References

Safety Operating Guide

Proper Disposal of 3H-Imidazo[4,5-B]pyridin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3H-Imidazo[4,5-B]pyridin-7-amine was found. The following guidance is synthesized from SDSs of structurally similar compounds, including other imidazopyridine and aminopyridine derivatives. It is imperative that a thorough risk assessment is conducted by qualified personnel before handling and disposing of this chemical.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a nitrogen-containing heterocyclic compound, it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.

Key Safety and Handling Information

Based on data from related compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is essential.

Hazard Profile & HandlingDescription
Potential Hazards Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood. For handling larger quantities or in case of potential dust formation, a respirator may be necessary.
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including residual powder, contaminated personal protective equipment (gloves, etc.), and weighing papers.

    • Place the collected solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be marked as "Hazardous Chemical Waste" and should specify the contents (this compound).

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Glassware:

    • Rinse any glassware that has been in contact with the compound with a suitable solvent (e.g., acetone or ethanol).

    • The initial rinsate must be collected and disposed of as hazardous liquid waste.

    • Subsequent rinses, after thorough cleaning, may be handled according to standard laboratory procedures for non-hazardous waste.

Container Management
  • Ensure that all waste containers are in good condition, compatible with the chemical, and are kept securely sealed when not in use.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal
  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.

  • The recommended method of disposal for this type of compound is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste disposal_service Arrange Pickup by Licensed Waste Disposal Service store_waste->disposal_service incineration Chemical Incineration with Scrubber disposal_service->incineration

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.